2-(2-Methylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQGICXPTGQXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346504 | |
| Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-85-2 | |
| Record name | 2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2-Methylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-(2-methylphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, synthesis, and potential biological activities, presenting it in a format tailored for scientific and research applications.
Core Chemical Properties
This compound is a solid organic compound with a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of 263.29 g/mol . Key identification and structural details are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 174636-85-2 | [1] |
| Molecular Formula | C₁₇H₁₃NO₂ | |
| Molecular Weight | 263.29 g/mol | |
| Appearance | Solid | |
| Melting Point | >220 °C (decomposition) | [1] |
| SMILES | CC1=C(C=CC=C1)C2=CC(C(O)=O)=C3C(C=CC=C3)=N2 | |
| InChI | 1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) | |
| InChIKey | YLQGICXPTGQXFS-UHFFFAOYSA-N |
Physicochemical Properties
Solubility:
pKa:
An experimental pKa value for this compound has not been identified in the surveyed literature. However, for a related derivative, 8-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid, the pKa of the carboxylic acid group is expected to be in the range of 3.5-5.0, which is typical for aromatic carboxylic acids.[4] The electronic effects of substituents on the quinoline and phenyl rings will influence the precise pKa value.
Spectral Data
Detailed spectral data for this compound is limited. However, characteristic spectral features for quinoline-4-carboxylic acids and related compounds are well-documented.
Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band between 2500 and 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹.[5] For aromatic carboxylic acids, the C=O stretch is typically observed around 1710 cm⁻¹.[5][6] Additional characteristic bands include a C-O stretch between 1210 and 1320 cm⁻¹ and an O-H bend between 1395 and 1440 cm⁻¹.[6]
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a quinoline-4-carboxylic acid derivative would be expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, a signal for the methyl group protons, and a downfield signal for the acidic proton of the carboxylic acid group, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the methyl carbon, and a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[5]
Mass Spectrometry:
The electron ionization mass spectrum of 2-substituted quinoline-4-carboxylic acids typically shows a prominent molecular ion peak.[7] Common fragmentation pathways include the loss of a carboxyl group (-COOH, 45 amu) and the loss of carbon dioxide (-CO₂, 44 amu).[7] For the para-isomer, 2-(4-methylphenyl)quinoline-4-carboxylic acid, the top three m/z peaks in its GC-MS spectrum are 263, 218, and 219.[8]
Experimental Protocols
Synthesis via Doebner Reaction:
The Doebner reaction is a widely used method for the synthesis of quinoline-4-carboxylic acids.[9] It is a one-pot, three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9][10]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine aniline (1.0 equivalent), 2-methylbenzaldehyde (1.1 equivalents), and a suitable solvent such as ethanol or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., trifluoroacetic acid).[10]
-
Initial Reaction: Stir the mixture at room temperature or gentle heat (e.g., 65 °C) for a period to allow for the formation of the Schiff base intermediate.[10]
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.5 to 2.0 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[11]
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.[11] The crude product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).[12] Alternatively, the crude product can be dissolved in an aqueous base (e.g., K₂CO₃ or NaHCO₃), filtered to remove insoluble impurities, and then re-precipitated by the addition of acid.[10][11] Column chromatography can also be employed for further purification if necessary.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not extensively reported, the broader class of 2-aryl-quinoline-4-carboxylic acid derivatives has garnered significant attention in drug discovery.
Potential Therapeutic Areas:
-
Anticancer Activity: Several quinoline-4-carboxylic acid derivatives have been investigated as anticancer agents.[4] One of the notable mechanisms of action is the inhibition of histone deacetylases (HDACs).[13] HDAC inhibitors are a class of targeted cancer therapies that can induce cell cycle arrest and apoptosis in cancer cells.[13] The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a promising "cap" group for the design of novel HDAC inhibitors.[13]
-
Antileishmanial Activity: 2-Aryl-quinoline-4-carboxylic acid derivatives have been identified as a promising scaffold for the development of new treatments for leishmaniasis.[14]
-
Anti-inflammatory and Antimicrobial Activity: The quinoline-4-carboxylic acid core is associated with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[15]
STAT3 Signaling Pathway Inhibition:
A significant area of research for quinoline-4-carboxylic acid derivatives is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] Constitutive activation of STAT3 is a key factor in the development and progression of many human cancers.[10] Quinoline-4-carboxylic acid derivatives can be designed to bind to the SH2 domain of the STAT3 monomer, thereby preventing its dimerization and subsequent translocation to the nucleus. This, in turn, inhibits the transcription of downstream target genes that are crucial for tumor cell proliferation and survival.[10]
This guide provides a summary of the currently available technical information on this compound. Further experimental investigation is warranted to fully elucidate its chemical properties and biological potential.
References
- 1. This compound | 174636-85-2 [chemicalbook.com]
- 2. 2-フェニル-4-キノリンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Buy 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | 667437-81-2 [smolecule.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chempap.org [chempap.org]
- 8. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Doebner reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic and naturally occurring molecules with significant biological activities. Their planar structure and ability to intercalate with DNA have made them a focal point in medicinal chemistry, leading to the development of various therapeutic agents. This technical guide provides an in-depth analysis of the structure elucidation of a specific derivative, 2-(2-Methylphenyl)quinoline-4-carboxylic acid (also known as 2-(o-tolyl)quinoline-4-carboxylic acid). The strategic placement of the methyl group on the 2-phenyl substituent can significantly influence the molecule's conformation and, consequently, its biological interactions. This document outlines the synthetic methodology, and a comprehensive analysis of its spectroscopic data to confirm its chemical structure.
Physicochemical Properties
This compound possesses the following key physicochemical properties, essential for its characterization and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₂ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| CAS Number | 174636-85-2 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | >220°C (decomposed) |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a multicomponent reaction, with the Doebner and Pfitzinger reactions being the most prominent methods. These reactions offer a versatile and efficient means to construct the quinoline scaffold.[2][3]
Experimental Protocol: Doebner Reaction
The Doebner reaction provides a straightforward, one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4]
Materials:
-
Aniline
-
2-Methylbenzaldehyde (o-tolualdehyde)
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalyst)
Procedure:
-
In a round-bottom flask, a solution of aniline (1 equivalent), 2-methylbenzaldehyde (1 equivalent), and pyruvic acid (1.2 equivalents) is prepared in ethanol.
-
A catalytic amount of trifluoroacetic acid is added to the mixture.
-
The reaction mixture is refluxed for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold ethanol, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
Structure Elucidation
The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for this compound in DMSO-d₆ are presented below, with comparative data from its isomers, 2-(m-tolyl)quinoline-4-carboxylic acid and 2-(p-tolyl)quinoline-4-carboxylic acid.
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-(m-tolyl)quinoline-4-carboxylic acid[5] | Experimental Chemical Shift (ppm) for 2-(p-tolyl)quinoline-4-carboxylic acid |
| -COOH | ~14.0 | 14.00 (s, 1H) | ~13.9 |
| Quinoline-H | 7.5 - 8.7 (m) | 7.36-8.65 (m) | 7.4-8.6 (m) |
| Phenyl-H | 7.2 - 7.8 (m) | 7.36-8.65 (m) | 7.4-8.6 (m) |
| -CH₃ | ~2.5 (s) | 2.46 (s, 3H) | ~2.4 (s) |
The broad singlet observed at approximately 14.0 ppm is characteristic of the acidic proton of the carboxylic acid group. The complex multiplet signals between 7.2 and 8.7 ppm correspond to the aromatic protons of both the quinoline and the 2-methylphenyl rings. A sharp singlet around 2.5 ppm integrates to three protons, confirming the presence of the methyl group. The exact positions and coupling patterns of the aromatic protons would require high-resolution 2D NMR techniques for unambiguous assignment due to the ortho-substitution on the phenyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The predicted chemical shifts for the target molecule are tabulated below.
| Carbon | Predicted Chemical Shift (ppm) |
| -COOH | ~167 |
| Quinoline & Phenyl C | 118 - 155 |
| -CH₃ | ~21 |
The carboxyl carbon is expected to resonate downfield, around 167 ppm. The aromatic carbons of the quinoline and phenyl rings will appear in the region of 118-155 ppm. The methyl carbon will give a signal in the aliphatic region, at approximately 21 ppm.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound is expected at m/z 263, corresponding to its molecular weight.
Predicted Fragmentation Pattern:
-
m/z 263 (M+) : Molecular ion peak.
-
m/z 218 ([M-COOH]+) : Loss of the carboxylic acid group (45 Da), a common fragmentation for carboxylic acids.[6][7]
-
m/z 190 : Further fragmentation of the m/z 218 ion.
-
m/z 116 : Represents a fragment of the quinoline ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are predicted as follows.
| Wavenumber (cm⁻¹) | Functional Group | Description | Reference |
| 3300-2500 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer. | [8][9] |
| ~1700 | C=O stretch | Strong absorption, characteristic of a conjugated carboxylic acid. | [8][9] |
| 1600-1450 | C=C stretch | Aromatic ring stretching vibrations. | [10] |
| 1320-1210 | C-O stretch | Stretching vibration of the carboxylic acid C-O bond. | [10] |
| ~920 | O-H bend | Out-of-plane bending of the carboxylic acid OH group. | [10] |
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization.
Proposed Biological Signaling Pathway: DNA Gyrase Inhibition
Quinoline-4-carboxylic acids are known to exhibit antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[11][12]
Caption: Inhibition of DNA gyrase by 2-arylquinoline-4-carboxylic acids.
Conclusion
The structural elucidation of this compound is comprehensively achieved through a synergistic application of synthetic chemistry and spectroscopic analysis. The Doebner reaction offers a reliable method for its synthesis. The combined data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide a complete and unambiguous confirmation of its chemical structure. The insights into its structure and synthesis are crucial for further exploration of its potential biological activities and for the rational design of new therapeutic agents based on the quinoline-4-carboxylic acid scaffold.
References
- 1. This compound | C17H13NO2 | CID 612849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. chempap.org [chempap.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Profile of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(2-Methylphenyl)quinoline-4-carboxylic acid, also known as 2-(o-tolyl)quinoline-4-carboxylic acid, is a heterocyclic compound belonging to the quinoline carboxylic acid class. While direct and extensive biological data on this specific molecule is limited in publicly available literature, its structural motif forms the core of various derivatives that exhibit significant pharmacological activities. This technical guide consolidates the available information, primarily focusing on the biological activities of its closely related analogs, to provide a comprehensive understanding of its potential as a scaffold in drug discovery. The primary therapeutic area where derivatives of this molecule have shown promise is oncology, particularly as histone deacetylase (HDAC) inhibitors.
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives is commonly achieved through the Pfitzinger reaction.[1][2] This versatile method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] In the case of this compound, the reaction would proceed between isatin and 2'-methylacetophenone.
The general workflow for the Pfitzinger synthesis of 2-aryl-quinoline-4-carboxylic acids is depicted below:
Caption: Pfitzinger reaction workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The biological activity of compounds based on the 2-phenylquinoline-4-carboxylic acid scaffold has been most prominently investigated in the context of cancer therapy. Derivatives of this compound have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[1][5][6]
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
Derivatives of this compound have been shown to selectively inhibit HDAC3, a class I HDAC, which is implicated in the progression of various cancers.[1][7] The proposed mechanism involves the 2-substituted phenylquinoline-4-carboxylic acid moiety acting as a "cap" group that interacts with the surface of the enzyme's active site, a linker, and a zinc-binding group that chelates the zinc ion in the catalytic domain of the HDAC enzyme.[1]
Signaling Pathway
The inhibition of HDACs by this compound derivatives triggers a cascade of intracellular events leading to anticancer effects. The general signaling pathway is illustrated below:
Caption: Signaling pathway of HDAC inhibition leading to cell cycle arrest and apoptosis.
Quantitative Biological Data
Table 1: HDAC Inhibitory Activity of a this compound Derivative
| Compound | Target | IC50 (µM) | Reference |
| D28* | HDAC3 | 24.45 | [1] |
*Note: D28 is a derivative of this compound with a hydroxamic acid zinc-binding group and a linker.[1]
Table 2: Antiproliferative Activity of a this compound Derivative (D28)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 1.83 | [1] |
| U266 | Multiple Myeloma | 1.95 | [1] |
| U937 | Histiocytic Lymphoma | 2.01 | [1] |
| MCF-7 | Breast Cancer | 2.16 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Synthesis of this compound (Intermediate B16)
The synthesis of the title compound as an intermediate is achieved via the Pfitzinger reaction.[1]
Materials:
-
Isatin
-
2'-Methylacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve isatin in a 33% aqueous solution of KOH.
-
Slowly add an ethanol solution of 2'-methylacetophenone to the mixture.
-
Reflux the reaction mixture at 85°C for 8 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and adjust the pH to 5-6 using 3 M HCl to precipitate the product.
-
Collect the solid product by filtration and dry to obtain this compound.
In Vitro HDAC Inhibition Assay
The inhibitory activity against HDAC enzymes is typically evaluated using a fluorometric assay.[8][9]
Materials:
-
HeLa cell nuclear extract (as a source of HDACs) or purified HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (e.g., trypsin)
-
Stop solution (e.g., Trichostatin A)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a control), and the diluted HDAC enzyme source.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Antiproliferative Assay (CCK-8 or MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using cell viability assays.[1]
Materials:
-
Cancer cell lines (e.g., K562, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
CCK-8 or MTT reagent
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate for a further 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compound on the cell cycle distribution.[10][11]
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat the cells with the test compound at various concentrations for a defined time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis is quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[12][13]
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Treat the cells with the test compound at various concentrations for a specific duration.
-
Harvest both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
The general workflow for a flow cytometry-based apoptosis assay is as follows:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound serves as a valuable scaffold in the design of pharmacologically active molecules, particularly in the realm of oncology. While comprehensive biological data on the parent compound is limited, the extensive research on its derivatives strongly suggests that its primary biological activity is likely mediated through the inhibition of histone deacetylases, leading to antiproliferative effects via cell cycle arrest and apoptosis. The provided experimental protocols and data on its derivatives offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this chemical entity and its analogs. Future studies focusing on the direct biological evaluation of this compound are warranted to fully elucidate its pharmacological profile.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Guide: Physicochemical Properties, Structure, and Biological Significance of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid (CAS 174636-85-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 174636-85-2). The document details its chemical structure, physicochemical properties, and established synthetic routes, primarily focusing on the Pfitzinger and Doebner-von Miller reactions. Furthermore, it explores the potential biological activities of this compound, drawing from research on closely related quinoline-4-carboxylic acid derivatives, with a particular emphasis on its role as an intermediate in the development of novel therapeutic agents, such as histone deacetylase (HDAC) inhibitors. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with visualizations of key chemical and biological processes.
Chemical Identity and Structure
This compound, also known as 2-o-tolylquinoline-4-carboxylic acid, is a heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with a carboxylic acid group at the 4-position and a 2-methylphenyl (o-tolyl) group at the 2-position.
Chemical Structure:
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 174636-85-2 | |
| Molecular Formula | C₁₇H₁₃NO₂ | |
| Molecular Weight | 263.29 g/mol | |
| Melting Point | >220 °C (decomposes) | |
| Appearance | White solid | [1] |
| Solubility | Data not available. Expected to be soluble in polar organic solvents like DMSO and DMF. | |
| pKa | Data not available. The carboxylic acid moiety suggests acidic properties. |
Spectroscopic Data
The following table summarizes the available spectroscopic data for the characterization of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 13.96 (s, 1H), 8.72 (d, J = 8.2 Hz, 1H), 8.14 (d, J = 8.2 Hz, 1H), 7.86 (t, J = 7.7 Hz, 1H), 7.72 (t, J = 7.7 Hz, 1H), 7.55-7.35 (m, 4H), 2.35 (s, 3H). | [1] |
| ¹³C NMR | Characteristic peaks for quinoline and substituted phenyl rings are expected. Data for the specific compound is not fully detailed in the literature. | |
| Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₁₇H₁₄NO₂: 264.09798, found: 264.10110. | [1] |
| Infrared (IR) | Expected characteristic peaks: broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C=C and C=N stretches (1500-1600 cm⁻¹). |
Synthesis
The primary synthetic routes for this compound are the Pfitzinger reaction and the Doebner-von Miller reaction.
Pfitzinger Reaction
This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.
-
Ring Opening of Isatin: In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 1 hour.
-
Condensation: To the resulting solution, add 2'-methylacetophenone (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess solvent under reduced pressure.
-
Purification: Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone. Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 3M HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.[1]
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in publicly available literature, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibition
A significant area of research for 2-aryl-quinoline-4-carboxylic acids is in the development of histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers.
The compound this compound has been synthesized as a key intermediate (cap group) in the design of novel HDAC inhibitors.[1] In this context, the quinoline-4-carboxylic acid moiety provides a rigid scaffold for orienting other pharmacophoric features that interact with the active site of the enzyme.
HDAC inhibitors function by blocking the removal of acetyl groups from histones, leading to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes that were silenced, ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.
A common method to assess HDAC inhibitory activity is a fluorometric assay.
-
Enzyme and Substrate Preparation: Prepare solutions of the purified human HDAC enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair).
-
Compound Incubation: Incubate the HDAC enzyme with varying concentrations of the test compound (dissolved in DMSO) in a microplate.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Development: After a set incubation period, add a developing solution that stops the HDAC reaction and proteolytically cleaves the deacetylated substrate, releasing the fluorophore from the quencher.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The increase in fluorescence is proportional to the HDAC activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a readily synthesizable compound with a structural motif that is of significant interest in medicinal chemistry. While comprehensive biological data for this specific molecule is not yet widespread, its role as a precursor in the development of potent HDAC inhibitors highlights its importance in the field of drug discovery, particularly in oncology. Further investigation into the direct biological activities of this compound and the optimization of its derivatives could lead to the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the potential of this and related quinoline-4-carboxylic acid derivatives.
References
An In-depth Technical Guide to 2-Arylquinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-arylquinoline-4-carboxylic acids, a class of heterocyclic compounds with significant and diverse pharmacological potential. This document details their synthesis, multifaceted biological activities, and mechanisms of action, with a focus on their interactions with key cellular signaling pathways.
Introduction
Quinoline derivatives are a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Among these, the 2-arylquinoline-4-carboxylic acid scaffold has emerged as a particularly privileged structure in medicinal chemistry. These compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, antimalarial, anticancer, and anti-inflammatory agents.[2][3][4] Their versatile biological profile stems from their ability to interact with various enzymes and receptors, thereby modulating critical cellular pathways. This guide will delve into the core aspects of 2-arylquinoline-4-carboxylic acids, providing researchers with the foundational knowledge required for their synthesis, evaluation, and development as potential therapeutic agents.
Synthesis of 2-Arylquinoline-4-Carboxylic Acids
The synthesis of the 2-arylquinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. Modern synthetic approaches also utilize one-pot methodologies to improve efficiency and yield.
Doebner Reaction
The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][5] This method is advantageous for its operational simplicity and the diversity of substituents that can be introduced on the quinoline core by varying the aniline and aldehyde starting materials.
-
Reaction Setup: An equimolar mixture of the desired aniline and aromatic aldehyde is refluxed in ethanol for approximately one hour.
-
Addition of Pyruvic Acid: Pyruvic acid (1.5 equivalents) is added to the reaction mixture, and reflux is continued for an additional 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water with vigorous stirring.
-
Purification: The precipitated solid is collected by filtration. The crude product is then dissolved in an aqueous solution of potassium or sodium carbonate and filtered to remove insoluble impurities. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-arylquinoline-4-carboxylic acid. The purified product is collected by filtration, washed with water, and dried.
References
An In-Depth Technical Guide to C17H13NO2: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical formula C17H13NO2 primarily represents the compound 3-hydroxy-N-phenylnaphthalene-2-carboxamide , widely known by its trivial name, Naphthol AS . This versatile molecule and its derivatives are of significant interest across various scientific disciplines, from dye chemistry to drug discovery. This technical guide provides a comprehensive overview of the molecular and physical properties of Naphthol AS, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential therapeutic applications. The information is structured to serve as a valuable resource for researchers and professionals in chemistry and pharmacology.
Chemical Identity and Properties
Naphthol AS is an aromatic amide with a molecular structure that features a naphthalene ring system. This structure is key to its chemical properties and applications.
Table 1: Physicochemical Properties of 3-hydroxy-N-phenylnaphthalene-2-carboxamide
| Property | Value | Reference |
| Molecular Formula | C17H13NO2 | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| IUPAC Name | 3-hydroxy-N-phenylnaphthalene-2-carboxamide | [1] |
| CAS Number | 92-77-3 | [1] |
| Appearance | Beige to light brown powder | [2] |
| Melting Point | 246-248 °C | [3] |
| Solubility | Insoluble in water; soluble in alkaline solutions, methanol, and DMSO.[3][4] | |
| Synonyms | Naphthol AS, 3-hydroxy-2-naphthanilide, Azoic Coupling Component 2, C.I. 37505 | [1][5] |
Synthesis and Purification
The synthesis of Naphthol AS and its derivatives typically involves the amidation of 3-hydroxy-2-naphthoic acid. The following is a general experimental protocol for the synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides.
General Synthesis Protocol: Amidation of 3-Hydroxy-2-naphthoic Acid
This procedure can be adapted for the synthesis of various N-substituted derivatives by selecting the appropriate aniline.
Materials:
-
3-Hydroxy-2-naphthoic acid
-
Aniline (for Naphthol AS) or a substituted aniline
-
Phosphorus trichloride (PCl3) or thionyl chloride (SOCl2)
-
Anhydrous solvent (e.g., chlorobenzene, toluene, or xylene)
-
Sodium bicarbonate solution
-
Recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, a mixture of 3-hydroxy-2-naphthoic acid and the anhydrous solvent is prepared. A dehydrating/chlorinating agent such as phosphorus trichloride or thionyl chloride is added dropwise to the stirred suspension, often at an elevated temperature, to form the acyl chloride intermediate.[6]
-
Amidation: The appropriate aniline is then added to the reaction mixture. The reaction is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up: After cooling, the reaction mixture is poured into a sodium bicarbonate solution to neutralize excess acid and precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent to yield the final product.[7]
Purification: Recrystallization
Procedure:
-
The crude Naphthol AS is dissolved in a minimal amount of a hot solvent, such as ethanol or acetic acid.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[7]
Analytical Characterization
The structural confirmation of Naphthol AS and its derivatives is typically achieved through spectroscopic methods.
Table 2: Analytical Methods for Characterization
| Method | Expected Observations |
| ¹H NMR Spectroscopy | The ¹H NMR spectrum of a related compound, 2-naphthol, shows characteristic signals in the aromatic region (around 7.0-7.8 ppm) and a singlet for the hydroxyl proton.[8][9] For Naphthol AS, additional signals for the phenyl group protons would be observed. |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the naphthalene and phenyl rings, as well as the carbonyl carbon of the amide group. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a valuable technique for assessing the purity of Naphthol AS and its derivatives. Reversed-phase HPLC with a C18 column is commonly employed.[10] |
Biological Activities and Applications in Drug Development
While Naphthol AS is traditionally used in the dye industry, its derivatives have shown promising biological activities, making them attractive scaffolds for drug discovery.[2][4]
Anticancer Activity
Certain derivatives of Naphthol AS have demonstrated significant potential as anticancer agents. For instance, Naphthol AS-E , a derivative of Naphthol AS, has been identified as a small molecule inhibitor of the CREB-mediated gene transcription pathway.[11]
-
Mechanism of Action: CREB (cAMP response element-binding protein) is a transcription factor that is often overexpressed in various cancers. Naphthol AS-E functions by inhibiting the interaction between the KIX domain of the coactivator CBP and the kinase-inducible domain (KID) of CREB. This disruption downregulates the expression of CREB target genes, leading to apoptosis in cancer cells.[11]
Another related compound, Naphthol AS-E phosphate , has been shown to inhibit the activity of the transcription factor c-Myb by blocking its interaction with the KIX domain of the coactivator p300. This inhibition suppresses the expression of Myb target genes, inducing differentiation and apoptosis in leukemia cell lines.[12]
Caption: Inhibition of CREB-mediated transcription by Naphthol AS-E.
Antimicrobial Activity
Derivatives of hydroxynaphthalene carboxanilides have been synthesized and evaluated for their antibacterial and antimycobacterial properties. Some of these compounds have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[13][14] The structure-activity relationship studies indicate that the nature and position of substituents on the anilide ring play a crucial role in their antimicrobial efficacy.[15]
Enzyme Inhibition
Naphthol derivatives have also been investigated as inhibitors of various enzymes. For example, some 1-naphthol derivatives have been shown to be effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (hCA) I and II, suggesting their potential for the development of therapeutics for neurodegenerative diseases and other conditions.[16][17]
Isomers of C17H13NO2
It is important to note that other isomers with the chemical formula C17H13NO2 exist. These isomers can have significantly different chemical and biological properties. The synthesis and characterization of these isomers are crucial for understanding the structure-property relationships within this molecular formula class.[18]
Conclusion
Naphthol AS (3-hydroxy-N-phenylnaphthalene-2-carboxamide) and its analogues represent a class of compounds with a rich history in industrial chemistry and a promising future in medicinal chemistry and drug development. Their straightforward synthesis, coupled with their diverse biological activities, makes them an attractive scaffold for the design of novel therapeutic agents. Further research into the synthesis of new derivatives and the elucidation of their mechanisms of action will undoubtedly open up new avenues for their application in science and medicine.
References
- 1. C.I. 37505 | C17H13NO2 | CID 66719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthol AS-D (CAS 135-61-5) [ranechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Naphthol AS - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 2-Naphthol(135-19-3) 1H NMR spectrum [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets of quinoline carboxylic acids
An In-depth Technical Guide to the Therapeutic Targets of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline carboxylic acids represent a versatile class of heterocyclic compounds that have become a cornerstone in medicinal chemistry and drug development. The quinoline scaffold, a fusion of a benzene and pyridine ring, offers a unique framework that can be extensively modified to interact with a diverse array of biological targets. This structural adaptability has led to the development of numerous therapeutic agents with applications spanning antibacterial, anticancer, antiviral, and anti-inflammatory therapies.[1][2] The presence and position of the carboxylic acid group are often crucial for the compound's mechanism of action, frequently playing a key role in binding to the active site of target enzymes.[3][4]
This technical guide provides a comprehensive overview of the principal therapeutic targets of quinoline carboxylic acids. It is designed to serve as a resource for researchers and drug development professionals, offering detailed insights into the mechanisms of action, summaries of quantitative data, detailed experimental protocols for target evaluation, and visualizations of key signaling pathways.
Key Therapeutic Targets and Mechanisms of Action
Quinolone carboxylic acids exert their therapeutic effects by modulating a wide range of biological targets. The following sections detail the most significant of these targets, categorized by therapeutic area.
Antibacterial Targets: DNA Gyrase and Topoisomerase IV
The hallmark of quinolone antibiotics is their potent inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for managing DNA topology during replication, transcription, and repair, making them ideal targets for antibacterial agents.[3][5]
-
Mechanism of Action: Quinolones bind to the enzyme-DNA complex, stabilizing the transient double-stranded DNA breaks created by the enzymes. This stabilization forms a quinolone-enzyme-DNA ternary complex, which blocks the progression of the replication fork, leading to a rapid cessation of DNA synthesis and ultimately, bacterial cell death.[3] The carboxylic acid group at the C-3 position is essential for this inhibitory activity.[3] DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[6]
Caption: Mechanism of quinolone antibacterial action.
Anticancer Targets
The quinoline carboxylic acid scaffold has proven to be a fertile ground for the development of anticancer agents, targeting various hallmarks of cancer.
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA.[7] Rapidly proliferating cancer cells have a high demand for pyrimidines, making DHODH an attractive therapeutic target.[7][8]
-
Mechanism of Action: Quinoline carboxylic acid derivatives, such as brequinar, act as potent inhibitors of DHODH.[4] By blocking the conversion of dihydroorotate to orotate, these compounds deplete the intracellular pool of pyrimidines necessary for nucleic acid synthesis. This leads to S-phase cell cycle arrest and subsequent inhibition of cancer cell growth.[7][9] The carboxylic acid moiety is critical for binding to the enzyme's active site.[4][9]
Caption: Inhibition of DHODH by quinoline carboxylic acids.
-
Topoisomerases: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[5][8]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives have been developed to target various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), tyrosine kinases, and protein kinase CK2.[8][10][11][12]
-
Tubulin Polymerization: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics, induces G2/M cell cycle arrest, and triggers apoptosis.[12]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Quinoline carboxylic acids can inhibit this pathway, reducing the expression of pro-survival and pro-inflammatory genes.[13]
Antiviral Target: Host-Factor DHODH
A promising antiviral strategy is to target host factors that are essential for viral replication, which can potentially reduce the development of drug resistance.[14] Quinoline carboxylic acids have emerged as potent antivirals by targeting the host enzyme DHODH.
-
Mechanism of Action: Many viruses, particularly RNA viruses, rely on the host cell's de novo pyrimidine synthesis to supply the necessary nucleotides for their rapid replication.[14][15] By inhibiting human DHODH, quinoline carboxylic acids deplete the pyrimidine pool available to the virus, thereby inhibiting viral replication.[14][15][16] This mechanism has shown broad-spectrum activity against a range of RNA and DNA viruses.[15]
Anti-inflammatory Targets
Quinoline carboxylic acids exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and enzymes.[13][17][18]
-
NF-κB Pathway Inhibition: A primary anti-inflammatory mechanism is the inhibition of the NF-κB signaling cascade, a central regulator of the inflammatory response.[13]
-
Cyclooxygenase (COX) Inhibition: Some derivatives show inhibitory activity against COX enzymes, which are key in the production of prostaglandins, mediators of pain and inflammation.[18]
-
Other Targets: Other identified anti-inflammatory targets include Phosphodiesterase 4 (PDE4) and Transient Receptor Potential Vanilloid 1 (TRPV1).[18]
Neuroprotective Targets
Emerging research highlights the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20]
-
Mechanism of Action: Multi-target agents have been designed from the quinoline carboxylic acid scaffold to simultaneously inhibit enzymes like Monoamine Oxidases (MAO-A and MAO-B) and Cholinesterases (AChE and BChE).[20][21] Inhibition of these enzymes can help restore neurotransmitter balance and reduce oxidative stress in the brain.[20]
Quantitative Data Summary
The following tables summarize the in vitro activity of various quinoline carboxylic acid derivatives against their respective therapeutic targets.
Table 1: Antibacterial and Anticancer Activity (Topoisomerase & DHODH)
| Compound Class/Example | Target | Organism/Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Fluoroquinolones (general) | DNA Gyrase / Topo IV | Gram-positive & Gram-negative bacteria | MIC | Varies (sub-µg/mL range) | [6],[22] |
| Ciprofloxacin | DNA Gyrase | E. coli | IC50 | ~1 µg/mL | |
| Brequinar Sodium | DHODH | L1210 cells | IC50 | ~20 nM | [4],[11] |
| Analogue 41 | DHODH | Human (recombinant) | IC50 | 9.71 ± 1.4 nM | [9],[23] |
| Analogue 43 | DHODH | Human (recombinant) | IC50 | 26.2 ± 1.8 nM | [9],[23] |
| Quinoline-2-carboxylic acid | Proliferation | MCF7 (Breast Cancer) | - | Significant Inhibition | [17] |
| Quinoline-2-carboxylic acid | Proliferation | HELA (Cervical Cancer) | - | Significant Cytotoxicity |[17] |
Table 2: Antiviral and Kinase Inhibition Activity
| Compound Class/Example | Target | Virus/Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Compound C44 | DHODH (Antiviral) | VSV virus | EC50 | 1.9 nM | [14] |
| Compound C44 | DHODH (Antiviral) | WSN-Influenza virus | EC50 | 41 nM | [14] |
| Compound C44 | DHODH (Enzyme) | Human (recombinant) | IC50 | 1.0 nM | [14], |
| 3-Quinoline Carboxylic Acids | Protein Kinase CK2 | Human (recombinant) | IC50 | 0.65 - 18.2 µM | [11] |
| Quinolyl-thienyl chalcone (31) | VEGFR-2 Kinase | Human (recombinant) | IC50 | 73.41 nM | [12] |
| Quinolyl-thienyl chalcone (31) | Proliferation | HUVEC cells | IC50 | 21.78 nM |[12] |
Table 3: Anti-inflammatory and Neuroprotective Activity
| Compound Class/Example | Target | Assay System | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Quinoline-4-carboxylic acid | Inflammation | LPS-induced RAW264.7 macrophages | IC50 | Appreciable vs. indomethacin | [17] |
| Quinoline-3-carboxylic acid | Inflammation | LPS-induced RAW264.7 macrophages | IC50 | Appreciable vs. indomethacin | [17] |
| Quinoline-sulfonamide (a5) | MAO-A | Human (recombinant) | IC50 | 0.59 ± 0.04 µM | [20] |
| Quinoline-sulfonamide (a12) | MAO-B | Human (recombinant) | IC50 | 0.47 ± 0.03 µM | [20] |
| Quinoline-sulfonamide (a6) | AChE | Human (recombinant) | IC50 | 1.10 ± 0.77 µM | [20] |
| Quinoline-sulfonamide (a11) | BChE | Human (recombinant) | IC50 | 0.58 ± 0.05 µM |[20] |
Detailed Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the activity of quinoline carboxylic acids against their primary targets.
DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor will prevent the formation of the supercoiled form.
-
Materials:
-
Recombinant E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
Test compound dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., GSTEB: 5% SDS, 25 mM EDTA, 25% Ficoll, Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose, TAE buffer
-
-
Procedure:
-
On ice, prepare a reaction mix containing 5x Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the tubes.
-
Add diluted DNA gyrase enzyme to all tubes except the negative control (no enzyme).
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding Stop Buffer and chloroform/isoamyl alcohol, then vortex briefly.
-
Centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer.
-
Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined by densitometric analysis of the bands corresponding to relaxed and supercoiled DNA.
DHODH Inhibition Assay (DCIP-Based)
This is a spectrophotometric assay to determine the in vitro inhibitory activity of compounds on human DHODH.[11][24]
-
Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate (DHO) by DHODH. The decrease in absorbance of DCIP at 600-650 nm is monitored over time.[11][24]
-
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)[24]
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound dilutions (or DMSO for controls).
-
Add the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[11][24]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the absorbance at 600-650 nm kinetically for 10-20 minutes at 25°C.[11][24]
-
-
Data Analysis: The rate of reaction (decrease in absorbance per minute) is calculated. The percent inhibition is determined relative to the DMSO control, and the IC50 value is calculated by fitting the data to a dose-response curve.
VEGFR-2 Kinase Assay (Luminescence-Based)
This biochemical assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.[1][3][17]
-
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. The remaining ATP is converted into a luminescent signal by a luciferase/luciferin reaction. The signal is inversely proportional to the kinase activity.[17]
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound dissolved in DMSO
-
White 96- or 384-well plates
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the kinase buffer, VEGFR-2 enzyme, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[1]
-
Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).[1][17]
-
Stop the reaction by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which also depletes the remaining ATP. Incubate as per the manufacturer's protocol.
-
Add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
NF-κB Reporter Gene Assay
This cell-based assay measures the inhibition of the NF-κB signaling pathway.[12][25][26]
Caption: Workflow for an NF-κB luciferase reporter assay.
-
Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a promoter with NF-κB response elements. When NF-κB is activated by a stimulant (e.g., TNF-α or PMA), it translocates to the nucleus and drives the expression of luciferase. An inhibitor will prevent this, leading to a reduced luminescent signal.[26][27]
-
Materials:
-
NF-κB reporter cell line (e.g., HeLa or HEK293 stably transfected)
-
Cell culture medium and supplements
-
NF-κB stimulant (e.g., TNF-α, PMA)
-
Test compound dissolved in DMSO
-
Sterile 96-well cell culture plates (white, opaque for luminescence)
-
Luciferase assay system (lysis buffer, luciferase substrate)
-
Luminometer
-
-
Procedure:
-
Seed the NF-κB reporter cells into a 96-well plate and incubate for 4-24 hours to allow attachment.[12][26]
-
Prepare dilutions of the test compound in culture medium.
-
Pre-treat the cells with the test compound dilutions or vehicle control for 1-2 hours.
-
Add the NF-κB stimulant (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubate the plate for an additional 18-24 hours at 37°C in a CO₂ incubator.[12][25]
-
Remove the culture medium and lyse the cells according to the luciferase assay kit protocol.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay reagent (containing luciferin) to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: The inhibitory effect is calculated as the percentage reduction in luciferase activity in stimulated cells treated with the compound compared to stimulated cells treated with vehicle only. The IC50 is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cell death.[13]
Conclusion
The quinoline carboxylic acid scaffold is a remarkably privileged structure in medicinal chemistry, giving rise to compounds that address a wide spectrum of therapeutic needs. From the life-saving efficacy of fluoroquinolone antibiotics targeting bacterial topoisomerases to the innovative strategies in cancer and virology centered on DHODH inhibition, these molecules continue to be of profound interest. The ongoing exploration of this chemical space reveals novel activities against targets in inflammation and neurodegeneration, promising new avenues for drug development. The data and protocols presented in this guide underscore the diverse mechanisms of action and provide a foundational framework for researchers aiming to discover, evaluate, and optimize the next generation of quinoline carboxylic acid-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. VEGFR2 inhibition assay [bio-protocol.org]
- 19. interchim.fr [interchim.fr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. profoldin.com [profoldin.com]
- 23. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 24. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
Spectroscopic and Synthetic Profile of 2-(2-Methylphenyl)quinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and experimental workflows for 2-(2-Methylphenyl)quinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development who are interested in the synthesis and characterization of quinoline-4-carboxylic acid derivatives.
Spectroscopic Data
Table 1: 1H NMR Spectroscopic Data of 2-(m-Tolyl)quinoline-4-carboxylic Acid [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 14.00 | s | 1H | -COOH |
| 8.65 | d, J = 8.6 Hz | 1H | H-5 |
| 8.45 | s | 1H | H-3 |
| 8.21–8.05 | m | 3H | Aromatic-H |
| 7.86 | t, J = 7.5 Hz | 1H | Aromatic-H |
| 7.71 | t, J = 7.6 Hz | 1H | Aromatic-H |
| 7.47 | t, J = 7.5 Hz | 1H | Aromatic-H |
| 7.36 | d, J = 7.6 Hz | 1H | Aromatic-H |
| 2.46 | s | 3H | -CH3 |
Note: Data acquired in DMSO-d6 at 400 MHz.[1]
Table 2: 13C NMR Spectroscopic Data of 2-(p-Tolyl)benzo[h]quinoline-4-carboxylic Acid [2]
| Chemical Shift (δ) ppm |
| 168.4 |
| 154.8 |
| 146.7 |
| 140.2 |
| 135.8 |
| 133.6 |
| 131.2 |
| 130.2 |
| 129.4 |
| 128.9 |
| 128.4 |
| 127.9 |
| 127.5 |
| 124.9 |
| 122.8 |
| 122.1 |
| 119.0 |
| 21.4 |
Note: Data acquired in DMSO at 100 MHz.[2]
Table 3: IR Spectroscopic Data of 2-(p-Tolyl)benzo[h]quinoline-4-carboxylic Acid [2]
| Wavenumber (cm-1) | Assignment |
| 3063 | Aromatic C-H Stretch |
| 2923 | Aliphatic C-H Stretch |
| 1697 | C=O (Carboxylic Acid) Stretch |
| 1582 | C=C (Aromatic) Stretch |
| 1255 | C-O Stretch |
| 829 | C-H Bending |
Note: Data acquired using KBr pellet method.[2]
Table 4: Mass Spectrometry Data of 2-(Aryl)-quinoline-4-carboxylic Acids [3]
| Fragmentation | m/z |
| [M]+ | 263.29 (Calculated for C17H13NO2) |
| [M - COOH]+ | 218 |
| [M - CO2]+. | 219 |
Note: Electron ionization (EI) mass spectrometry of 2-substituted quinoline-4-carboxylic acids typically shows a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of the carboxylic acid group.[3]
Experimental Protocols
The synthesis of this compound can be achieved through established synthetic routes for quinoline-4-carboxylic acids, such as the Pfitzinger or Doebner reaction.[4]
Synthesis via Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6][7]
Materials:
-
Isatin
-
2'-Methylacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (for acidification)
-
Water
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a 33% (w/v) solution.[8]
-
Add isatin to the basic solution and stir until the color changes from orange to pale yellow, indicating the opening of the isatin ring.[8]
-
Slowly add 2'-methylacetophenone to the reaction mixture.[8]
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
After completion, cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.[6]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[8]
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][2]
-
Samples are prepared by dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate.[2]
-
Data is reported in wavenumbers (cm-1).
Mass Spectrometry (MS):
-
Mass spectra are acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for such compounds.[3]
-
The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments are detected.[3]
Workflow and Pathway Diagrams
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempap.org [chempap.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benchchem.com [benchchem.com]
Theoretical Underpinnings of a Privileged Scaffold: A Technical Guide to 2-Phenylquinoline-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. This technical guide provides an in-depth analysis of the theoretical studies surrounding this core, offering insights into its molecular properties, biological activities, and the computational and experimental methodologies used to explore its therapeutic potential.
Computational Chemistry and Molecular Modeling
Theoretical studies are instrumental in elucidating the structure-activity relationships (SAR) of 2-phenylquinoline-4-carboxylic acid derivatives. These computational approaches allow for the rational design of novel compounds with enhanced potency and selectivity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the electronic structure, reactivity, and spectroscopic properties of the 2-phenylquinoline-4-carboxylic acid scaffold. These calculations are crucial for predicting molecular geometry, orbital energies, and charge distributions, which in turn influence a molecule's stability and interaction with biological targets.
A standard workflow for quantum chemical analysis is depicted below:
Key Calculated Properties and Their Significance:
| Property | Significance in Drug Design |
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity in electrophilic reactions. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity in nucleophilic reactions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of molecular stability. A larger gap implies higher stability and lower reactivity. |
| Electrostatic Potential (ESP) | Maps the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions with protein targets, such as hydrogen bonding and electrostatic interactions. |
| Dipole Moment | Provides insight into the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For the 2-phenylquinoline-4-carboxylic acid scaffold, docking studies have been instrumental in understanding its binding modes with various enzymes, including DNA gyrase, dihydroorotate dehydrogenase (DHODH), sirtuins (SIRT), and histone deacetylases (HDACs).
The general workflow for a molecular docking study is as follows:
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2-phenylquinoline-4-carboxylic acid derivatives, QSAR models have been developed to predict their activity against various targets, aiding in the design of new analogs with improved efficacy. These models are built using calculated molecular descriptors and validated statistically.
Biological Activities and Therapeutic Targets
Theoretical and experimental studies have demonstrated that the 2-phenylquinoline-4-carboxylic acid scaffold is a versatile platform for targeting a range of diseases.
Enzyme Inhibition
Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells. This makes DHODH an attractive target for anticancer and antiviral therapies.
Table 1: DHODH Inhibitory Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Analogs
| Compound | Target | IC50 (nM) | Reference |
| 41 | DHODH | 9.71 ± 1.4 | [1][2] |
| 43 | DHODH | 26.2 ± 1.8 | [1][2] |
Certain derivatives have shown potent and selective inhibitory activity against sirtuins, a class of NAD+-dependent deacetylases. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective SIRT3 inhibitors.[3][4] SIRT3 plays a role in mitochondrial function and metabolism, and its inhibition is being explored as a therapeutic strategy in cancer.[3][4]
Table 2: SIRT Inhibitory Activity of a 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivative
| Compound | Target | IC50 (µM) | Reference |
| P6 | SIRT3 | 7.2 | [3][4] |
| SIRT1 | 32.6 | [3][4] | |
| SIRT2 | 33.5 | [3][4] |
The 2-phenylquinoline-4-carboxylic acid scaffold has also been incorporated into the design of HDAC inhibitors.[5][6][7] HDACs are enzymes that play a crucial role in gene expression, and their dysregulation is implicated in cancer. Some derivatives have demonstrated selective inhibition of HDAC3.[5][6][7]
Table 3: HDAC Inhibitory Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound | Target | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | [5][6][7] |
| D29 | HDAC1 | 32.59 | [5][7] |
| HDAC3 | 0.477 | [5][7] | |
| D30 | HDAC1 | 1.427 | [7] |
| HDAC3 | 0.100 | [7] |
Antibacterial Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties.[8][9] Molecular docking studies suggest that these compounds may exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[8]
Table 4: Antibacterial Activity of a Selected 2-Phenylquinoline-4-Carboxylic Acid Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | S. aureus | 64 | [10] |
| 5a7 | E. coli | 128 | [10] |
Experimental Protocols
The synthesis and biological evaluation of 2-phenylquinoline-4-carboxylic acid derivatives involve a series of well-defined experimental procedures.
General Synthetic Pathway
A common synthetic route to the 2-phenylquinoline-4-carboxylic acid core is the Doebner reaction, which involves the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid.[9] Another versatile method is the Pfitzinger reaction, which utilizes isatin and an α-methyl ketone.[11] The core scaffold can then be further modified through reactions like amidation, reduction of nitro groups, and acylation to generate a library of derivatives.[9]
Biological Assays
The inhibitory activity of the synthesized compounds against their target enzymes is typically determined using in vitro enzymatic assays. For example, HDAC and SIRT inhibition can be measured using commercially available kits that utilize a fluorogenic substrate. The fluorescence intensity is proportional to the enzyme activity, and the IC50 value is calculated from the dose-response curve.
The antibacterial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The zone of inhibition can also be measured using the agar disc diffusion method.
Conclusion
The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The integration of theoretical studies, including quantum chemical calculations, molecular docking, and QSAR, with experimental synthesis and biological evaluation provides a powerful paradigm for modern drug discovery. This guide has provided a comprehensive overview of the key theoretical and experimental aspects of this important scaffold, highlighting its potential to yield new treatments for a wide range of diseases. Further exploration of the chemical space around this privileged core is likely to lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(2-Methylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Methylphenyl)quinoline-4-carboxylic acid, also known as 2-(o-tolyl)quinoline-4-carboxylic acid, is a heterocyclic compound belonging to the quinoline carboxylic acid class. This molecule and its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. Research has highlighted its role as a scaffold for the development of novel histone deacetylase (HDAC) inhibitors, particularly with selectivity towards HDAC3, indicating its potential in oncology. Furthermore, the broader class of quinoline-4-carboxylic acids has demonstrated a range of biological activities, including antibacterial and antioxidant properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and known biological activities of this compound, supported by detailed experimental protocols and data analysis.
Chemical and Physical Properties
This compound is a solid organic compound with the following key identifiers and properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₃NO₂ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 174636-85-2 | [2] |
| Synonyms | 2-(o-tolyl)quinoline-4-carboxylic acid, 2-(o-tolyl)cinchoninic acid | [3] |
| InChI | 1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-10-14(17(19)20)13-8-4-5-9-15(13)18-16/h2-10H,1H3,(H,19,20) | [1] |
| SMILES | CC1=C(C=CC=C1)C2=CC(C(O)=O)=C3C(C=CC=C3)=N2 | [1] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 13.96 (s, 1H), 8.72 (d, J = 8.2 Hz, 1H), 8.14 (d, J = 8.2 Hz, 1H), ... (Additional peaks available in the cited literature) | [4] |
| HRMS | [M + H]⁺ calc. 264.09798, found 264.10110 | [4] |
| IR Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), and aromatic C-H and C=C stretching are expected. Specific data for the title compound is not readily available in the searched literature, but general spectra for quinoline-4-carboxylic acids show characteristic absorptions. | |
| ¹³C NMR | Specific data for the title compound is not readily available in the searched literature. Data for similar compounds can be found in the cited literature. | |
| Mass Spectrometry | The mass spectra of quinoline-4-carboxylic acids typically show the molecular ion peak and fragmentation patterns involving the loss of the carboxyl group. | [5] |
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through well-established named reactions such as the Pfitzinger reaction and the Doebner reaction.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6]
-
Ring Opening of Isatin: Isatin is dissolved in an aqueous solution of a strong base, such as 33% potassium hydroxide, and stirred to facilitate the hydrolysis of the amide bond, forming a keto-acid intermediate.[4]
-
Condensation: 2-Methylacetophenone (the carbonyl compound) dissolved in a suitable solvent like ethanol is slowly added to the reaction mixture.[4]
-
Cyclization and Dehydration: The mixture is refluxed, typically at around 85°C, for several hours (e.g., 8 hours) to promote the condensation, cyclization, and subsequent dehydration to form the quinoline ring.[4]
-
Work-up and Purification: After cooling, the solvent is removed, and the residue is dissolved in water. The solution is then acidified (e.g., with 3 M HCl to pH 5-6) to precipitate the crude this compound. The solid product is collected by filtration and can be further purified by crystallization from a suitable solvent like ethyl acetate.[4]
Caption: Pfitzinger reaction workflow for the synthesis of the title compound.
Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[7]
-
Reaction Setup: Aniline, 2-methylbenzaldehyde, and pyruvic acid are reacted in a suitable solvent, often ethanol. The reaction can be catalyzed by an acid, such as trifluoroacetic acid.[7]
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours to drive the reaction to completion.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the product. The crude product is collected by filtration. Further purification can be achieved by dissolving the solid in an aqueous basic solution (e.g., K₂CO₃), filtering to remove insoluble impurities, and then re-precipitating the product by acidification.
Caption: Doebner reaction workflow for the synthesis of the title compound.
Biological Activity and Potential Applications
Derivatives of this compound have shown promise in several therapeutic areas, most notably in cancer and infectious diseases.
Histone Deacetylase (HDAC) Inhibition
The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap" group in the design of novel HDAC inhibitors.[4] These inhibitors are being explored as potential anti-cancer agents.
-
Mechanism of Action: HDACs are enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[8] HDAC inhibitors block this activity, leading to hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately cell cycle arrest and apoptosis in cancer cells.[9]
A derivative of 2-(o-tolyl)quinoline-4-carboxylic acid, when incorporated into a more complex molecule with a zinc-binding group, exhibited significant HDAC3 selectivity.[4] This selectivity is advantageous as it may reduce off-target effects and toxicity.
Caption: Simplified signaling pathway of HDAC inhibition.
This protocol is a general guideline for measuring HDAC activity.
-
Reagent Preparation: Prepare a reaction buffer, a fluorogenic HDAC substrate, and a developer solution. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.[1]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme source (e.g., purified HDAC3 or nuclear extract), and the test compound (this compound derivative) at various concentrations.[1]
-
Initiation and Incubation: Initiate the reaction by adding the HDAC substrate. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[1]
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.[1]
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[10]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antibacterial Activity
The quinoline-4-carboxylic acid scaffold is a core component of several antibacterial agents. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[10]
| Bacterial Strain | Compound Class | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 2-Phenyl-quinoline-4-carboxylic acid derivatives | 64 | [10] |
| Escherichia coli | 2-Phenyl-quinoline-4-carboxylic acid derivatives | 128 | [10] |
| MRSA | Benzimidazolium-containing quinoline derivatives | 15.62 | [3] |
| MDR E. coli | Benzimidazolium-containing quinoline derivatives | 7.81 | [3] |
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][11]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from a fresh culture of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. Its role as a precursor for selective HDAC3 inhibitors highlights its potential in the development of novel anti-cancer therapeutics. Furthermore, the demonstrated antibacterial and antioxidant activities of the broader quinoline-4-carboxylic acid class suggest that this compound and its derivatives warrant further investigation for a range of therapeutic applications. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Future research should focus on obtaining more extensive biological data for the title compound itself and exploring its mechanism of action in greater detail.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Inhibition of Histone Deacetylase 3 (HDAC3) Mediates Ischemic Preconditioning and Protects Cortical Neurons against Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid
Introduction
2-(Aryl)quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. These compounds have garnered interest in drug discovery and development due to their wide range of therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[1][2][3] This document provides a detailed protocol for the synthesis of a specific derivative, 2-(2-Methylphenyl)quinoline-4-carboxylic acid, primarily through the Pfitzinger reaction. The Pfitzinger reaction is a robust and versatile method for synthesizing substituted quinoline-4-carboxylic acids by condensing isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5][6]
Reaction Principle: The Pfitzinger Reaction
The Pfitzinger reaction mechanism initiates with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form the potassium salt of isatinic acid.[5][6] This intermediate, which is typically not isolated, then condenses with a carbonyl compound. For the synthesis of this compound, 2-methylacetophenone serves as the carbonyl component. The amino group of the opened isatin reacts with the carbonyl group of 2-methylacetophenone to form an imine, which then tautomerizes to an enamine.[5] An intramolecular cyclization followed by dehydration yields the final product, this compound.[4][5]
Experimental Protocol
This protocol is adapted from established Pfitzinger reaction procedures for the synthesis of similar 2-arylquinoline-4-carboxylic acids.[7]
Materials and Equipment:
-
Isatin
-
2-Methylacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl), 3M
-
Water (distilled or deionized)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask, dissolve potassium hydroxide in absolute ethanol to create a 33% (w/v) solution. For a typical reaction scale, dissolve 10 g of KOH in 30 mL of ethanol.
-
Isatin Ring Opening: To the ethanolic KOH solution, add isatin (1.0 equivalent). Stir the mixture at room temperature. The color of the solution will typically change from orange/red to a brownish hue, indicating the formation of the potassium salt of isatinic acid. This step may take up to an hour.[6]
-
Addition of Carbonyl Compound: Once the ring opening is complete, slowly add 2-methylacetophenone (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 8-12 hours.[7] The progress of the reaction can be monitored by TLC.
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[6][7]
-
Dissolution and Neutralization: To the resulting residue, add 100 mL of water to dissolve the potassium salt of the product. Slowly add 3M hydrochloric acid dropwise while stirring to adjust the pH of the solution to 5-6.[7] This will precipitate the crude this compound.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.[6] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified product in a vacuum oven to obtain the final this compound as a solid.
Data Presentation
The following table summarizes the reactant quantities and expected yield based on a representative synthesis of a similar compound, 2-phenylquinoline-4-carboxylic acid, which reported a yield of 35%.[7]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Moles (mmol) | Mass (g) |
| Isatin | 147.13 | 1.0 | 3.4 | 0.50 |
| 2-Methylacetophenone | 134.18 | 1.1 | 3.74 | 0.50 |
| Potassium Hydroxide | 56.11 | - | - | 10.0 |
| Ethanol | 46.07 | - | - | 30 mL |
| This compound | 263.29 | - | - | ~0.31 (35% yield) |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Pfitzinger reaction.
Biological Significance of 2-Arylquinoline-4-carboxylic Acids
Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated for various pharmacological activities. For instance, they have been identified as novel inhibitors of histone deacetylases (HDACs), which are promising targets for anticancer drug development.[7] The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting antibacterial, antiviral, and antimalarial properties.[1][8] The introduction of different aryl groups at the 2-position allows for the fine-tuning of the biological activity, making this class of compounds a fertile ground for the discovery of new therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Phenylquinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. This document provides detailed application notes and protocols for the study of 2-phenylquinoline-4-carboxylic acid derivatives, a novel class of HDAC inhibitors.
These compounds utilize the 2-substituted phenylquinoline-4-carboxylic acid scaffold as a "cap" moiety that interacts with the entrance of the HDAC active site.[1][2][3][4] A linker group, such as phenylpiperazine, connects this cap to a zinc-binding group (ZBG), like hydroxamic acid or a hydrazide, which is essential for chelating the zinc ion in the enzyme's active site.[1][2][3] Certain derivatives have demonstrated significant inhibitory potency and selectivity, particularly against HDAC3, an isoform increasingly recognized as a key target in cancer therapy.[1][2][3]
The following sections detail the inhibitory activity of these compounds, their effects on cancer cells, and the experimental protocols required to replicate and expand upon these findings.
Data Presentation: Inhibitory Activities
The inhibitory potential of 2-phenylquinoline-4-carboxylic acid derivatives has been evaluated against various HDAC isoforms and cancer cell lines. The data is summarized below for easy comparison.
In Vitro HDAC Enzyme Inhibition
The half-maximal inhibitory concentrations (IC50) of lead compounds were determined against Class I and IIb HDACs. Notably, compound D28 shows high selectivity for HDAC3, while its hydrazide analog D29 exhibits potent, sub-micromolar inhibition of HDAC3.[1][2]
| Compound | Linker | ZBG | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | Phenylpiperazine | Hydroxamic Acid | >100 | >100 | 24.45 | >100 |
| D29 | Phenylpiperazine | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |
Data compiled from studies on novel 2-phenylquinoline-4-carboxylic acid derivatives.[1][2]
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative effects of these compounds were assessed across a panel of cancer cell lines. Compound D28 demonstrated significant potency, particularly against hematologic cancer cell lines.[1][3]
| Cell Line | Cancer Type | D28 IC50 (µM) | D29 IC50 (µM) | D30 IC50 (µM) | SAHA IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.02 | >10 | >10 | 0.88 |
| U266 | Multiple Myeloma | 1.08 | >10 | >10 | 1.25 |
| U937 | Histiocytic Lymphoma | 1.11 | >10 | >10 | 1.54 |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 5.66 | >10 | >10 | 2.31 |
| MDA-MB-231 | Breast Adenocarcinoma | 3.22 | >10 | >10 | 4.56 |
| A549 | Lung Carcinoma | 2.89 | >10 | >10 | 3.98 |
| HepG2 | Hepatocellular Carcinoma | 3.86 | >10 | >10 | 5.12 |
SAHA (Vorinostat) is included as a positive control. D30 is a hydrazide analog of D28.[1][2][3]
Signaling Pathways and Mechanisms of Action
Inhibition of HDACs by 2-phenylquinoline-4-carboxylic acid derivatives leads to the accumulation of acetylated histones, which in turn alters gene expression. This triggers a cascade of events culminating in anticancer effects such as cell cycle arrest and apoptosis.[1][3][4] The lead compound D28 has been shown to induce G2/M phase cell cycle arrest and promote apoptosis in K562 leukemia cells.[1][3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Workflow:
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the 2-phenylquinoline-4-carboxylic acid derivatives in HDAC Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
Reaction Setup: To the wells of a 96-well plate, add in the following order:
-
50 µL of HDAC Assay Buffer
-
10 µL of diluted test compound (or DMSO for vehicle control)
-
20 µL of diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Add 50 µL of Developer solution containing the Stop Solution to each well. This terminates the HDAC reaction and initiates the development of the fluorescent signal.
-
Signal Development: Incubate the plate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with an HDAC inhibitor.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the test compound for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest all cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
The 2-phenylquinoline-4-carboxylic acid derivatives represent a promising scaffold for the development of novel HDAC inhibitors with potential therapeutic applications in oncology. The protocols and data presented here provide a comprehensive guide for researchers to investigate these compounds further, elucidating their mechanisms of action and evaluating their potential as anticancer agents. Careful adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the advancement of this important class of inhibitors.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
Application Notes and Protocols for the Analytical Characterization of Quinoline-4-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline-4-carboxylic acid is a heterocyclic compound that serves as a key structural motif in various pharmacologically active agents. Its derivatives have shown a wide range of biological activities, including antitumor and antimicrobial properties. Accurate and robust analytical characterization is therefore essential for quality control, stability studies, and pharmacokinetic assessments in the drug development pipeline. These application notes provide detailed protocols for the characterization of quinoline-4-carboxylic acid using modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation, quantification, and purity assessment of quinoline-4-carboxylic acid. The method's simplicity, high resolution, and sensitivity make it ideal for routine analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | >0.999 | [1] |
| Limit of Detection (LOD) | 0.023 - 0.1 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.077 - 0.3 µg/mL | [1][2] |
| Precision (RSD%) | < 2% | [2] |
| Accuracy (Recovery %) | 98 - 102% | [1] |
| Typical Retention Time | ~4-8 minutes | [3][4] |
Experimental Protocol: Isocratic RP-HPLC Method
Objective: To determine the purity and concentration of quinoline-4-carboxylic acid in a sample.
Materials:
-
Quinoline-4-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Sonicator
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or 0.1% formic acid.[5]
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of quinoline-4-carboxylic acid reference standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing quinoline-4-carboxylic acid in methanol to achieve a theoretical concentration of 1 mg/mL.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to quinoline-4-carboxylic acid based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of quinoline-4-carboxylic acid in the sample by interpolating its peak area on the calibration curve.
-
Calculate the purity of the sample based on the area percentage of the main peak.
-
References
Application Notes and Protocols: Antibacterial Evaluation of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives. This document includes quantitative data from antibacterial screening, detailed experimental protocols for key assays, and a visualization of the proposed mechanism of action to guide researchers in the exploration and development of this promising class of antibacterial agents.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of 2-phenyl-quinoline-4-carboxylic acid derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for several derivatives against a panel of Gram-positive and Gram-negative bacteria.[1][2]
| Compound | Substituent at 2-phenyl position | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | MRSA (MIC, µg/mL) |
| 5a₄ | 4-methylpiperazin-1-yl | 64 | >256 | >256 | >256 | >256 |
| 5a₇ | 3-(diethylamino)propylamino | >256 | >256 | 128 | >256 | >256 |
| 5b₄ | 4-methylpiperazin-1-yl | >256 | >256 | >256 | >256 | 128 |
MRSA: Methicillin-resistant Staphylococcus aureus
Additional studies on other substituted quinoline derivatives have reported MIC values ranging from 62.50 to 250 µg/mL against various human pathogenic Gram-positive and Gram-negative bacteria.[3] Some compounds have shown significant activity, with MIC values as low as 7.81 µg/mL against multi-drug resistant E. coli and 15.62 µg/mL against MRSA.[3]
Experimental Protocols
Antibacterial Susceptibility Testing: Agar Diffusion Method (Zone of Inhibition)
This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.[2][4]
Materials:
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile swabs
-
Incubator at 37°C
Protocol:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper discs with a known concentration of the test compound solution.
-
Place the impregnated discs onto the surface of the agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc, where bacterial growth is absent.
Determination of Minimum Inhibitory Concentration (MIC): Broth Dilution Method
This quantitative method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[1][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Bacterial cultures
-
Test compounds serially diluted in MHB
-
Positive control (standard antibiotic, e.g., ciprofloxacin)[3]
-
Negative control (broth with solvent)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a standardized bacterial suspension as described for the agar diffusion method and further dilute it in MHB to the desired final concentration.
-
Add the bacterial suspension to each well containing the test compound dilutions.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to evaluate the cytotoxicity of the compounds against a mammalian cell line.[1][4]
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7)[4]
-
96-well plates
-
Complete cell culture medium
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-48 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Visualizations
Mechanism of Action of Quinolone Derivatives
The primary antibacterial mechanism of quinolone derivatives involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, the compounds interfere with essential cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action.
Experimental Workflow for Antibacterial Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of the antibacterial properties of 2-phenyl-quinoline-4-carboxylic acid derivatives.
Caption: Workflow for antibacterial drug discovery.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enoxacin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes: The Doebner Reaction for Quinoline Synthesis in Research and Drug Development
Introduction
The Doebner reaction, first reported by Oscar Doebner in 1887, is a versatile three-component organic reaction for the synthesis of quinoline-4-carboxylic acids from an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2][3] The quinoline scaffold is a foundational structural motif in a vast array of pharmaceuticals and bioactive molecules, exhibiting anticancer, antimalarial, and antibacterial properties.[1][4][5] This makes the Doebner reaction a highly relevant transformation for researchers in medicinal chemistry and drug development.
While the classical Doebner reaction is powerful, it can be hampered by low yields, particularly when using anilines substituted with electron-withdrawing groups.[1][6][7] Consequently, significant research has been dedicated to modifying and optimizing the reaction conditions. This has led to the development of highly efficient protocols, such as the Doebner hydrogen-transfer reaction, which expands the substrate scope and improves yields, making it applicable for the large-scale synthesis of bioactive molecules.[6]
A related but distinct synthesis is the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound instead of an aldehyde and pyruvic acid to yield 2- and/or 4-substituted quinolines.[3][8]
Reaction Mechanism and Workflow
The precise reaction mechanism of the Doebner reaction is still a subject of discussion, but a commonly proposed pathway begins with the formation of a Schiff base (N-arylimine) from the condensation of the aniline and the aldehyde.[1][2] This is followed by a reaction with the enol form of pyruvic acid, an intramolecular electrophilic cyclization onto the aromatic ring, and a final oxidation step to yield the aromatic quinoline-4-carboxylic acid.[1] In modern "hydrogen-transfer" protocols, an imine formed from a second molecule of the aniline and aldehyde can serve as the internal oxidizing agent for the dihydroquinoline intermediate.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Custom Synthesis of Substituted Quinoline-4-Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the custom synthesis of substituted quinoline-4-carboxylic acids, a core scaffold in numerous biologically active compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
Substituted quinoline-4-carboxylic acids are a class of heterocyclic compounds characterized by a quinoline ring system with a carboxylic acid group at the 4-position. This structural motif is found in a variety of natural products and synthetic molecules with therapeutic potential. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Key methods for the synthesis of this scaffold include the Doebner reaction, the Pfitzinger reaction, and the Gould-Jacobs reaction. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Synthetic Strategies and Data Presentation
Several named reactions are instrumental in the synthesis of substituted quinoline-4-carboxylic acids. Below is a summary of the most common methods with reported yields for representative compounds.
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Doebner Reaction | 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | 82 | [1] |
| 4-Methoxyaniline, Benzaldehyde, Pyruvic acid | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 95 | [1] | |
| 4-Chloroaniline, 4-Chlorobenzaldehyde, Pyruvic acid | 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | 91 | [1] | |
| Pfitzinger Reaction | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | ~99 (crude) | [2] |
| 5-Methylisatin, Phenoxyacetone | 2,6-Dimethyl-3-phenoxyquinoline-4-carboxylic acid | Not Reported | [3] | |
| Isatin, Malonic acid (Microwave) | Quinoline-4-carboxylic acid | 68 | ||
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | Not Reported | [4][5] |
| 4,7-Dichloroaniline, Diethyl ethoxymethylenemalonate | 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester | Not Reported | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Doebner Reaction for 2-Substituted Quinoline-4-Carboxylic Acids
This protocol is adapted from a hydrogen-transfer modification of the Doebner reaction, which is effective for a range of anilines, including those with electron-withdrawing groups.[1][6]
Materials and Reagents:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Pfitzinger Reaction for Substituted Quinoline-4-Carboxylic Acids
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[2]
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Dilute hydrochloric acid (HCl) or Acetic acid
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring.
-
To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes until the isatin ring opens, indicated by a color change.
-
Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the potassium salt of the product.
-
Add approximately 100 mL of cold deionized water to dissolve the salt.
-
Filter the solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly add dilute HCl or acetic acid with stirring until the pH is acidic, leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 3: Gould-Jacobs Reaction for 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives
This reaction proceeds in several steps to yield 4-hydroxyquinoline derivatives, which can be further modified.[4][5]
Materials and Reagents:
-
Aniline derivative
-
Diethyl ethoxymethylenemalonate
-
High-boiling solvent (e.g., diphenyl ether)
-
Hexane or cyclohexane
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can be used directly in the next step.
-
Cyclization: Dissolve the intermediate in a high-boiling solvent like diphenyl ether. Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes. Cool the mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline to precipitate. Add hexane or cyclohexane to aid precipitation and collect the solid by filtration.[4]
-
Hydrolysis: Suspend the dried product in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration.[4]
-
Decarboxylation: Heat the dried quinoline-3-carboxylic acid above its melting point (typically 200-250 °C) until carbon dioxide evolution ceases to obtain the 4-hydroxyquinoline.[4]
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the described synthetic methods.
Caption: General workflow for the Doebner reaction.
Caption: General workflow for the Pfitzinger reaction.
Signaling Pathway
Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy.[6]
Caption: Inhibition of the STAT3 signaling pathway.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Doebner Reaction Mechanism in 2-Arylquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The Doebner reaction and its variations provide a versatile and classical approach to the synthesis of substituted quinolines. This document focuses on the Doebner-Miller reaction, a key modification for the synthesis of 2-arylquinolines, which are of significant interest in pharmaceutical research. While the classic Doebner reaction, involving an aniline, an aldehyde, and pyruvic acid, typically yields quinoline-4-carboxylic acids, the Doebner-Miller reaction utilizes α,β-unsaturated carbonyl compounds to afford quinolines substituted at the 2- and/or 4-positions.[1][2][3]
Reaction Mechanism: The Doebner-Miller Pathway to 2-Arylquinolines
The synthesis of 2-arylquinolines via the Doebner-Miller reaction proceeds through the acid-catalyzed reaction of an aromatic amine (aniline) with an α,β-unsaturated aryl ketone or aldehyde (e.g., chalcones or cinnamaldehyde derivatives).[2][4] The mechanism, while debated, is generally understood to involve the following key steps:
-
Michael Addition: The reaction is initiated by a nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This step is acid-catalyzed, enhancing the electrophilicity of the carbonyl compound.[2]
-
Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the carbonyl carbon, leading to the formation of a dihydroquinoline intermediate.
-
Dehydration: The dihydroquinoline intermediate readily loses a molecule of water to form a more stable dihydroquinoline.
-
Oxidation/Aromatization: The final step involves the oxidation of the dihydroquinoline to the aromatic 2-arylquinoline. This oxidation can be effected by an external oxidizing agent or, in some cases, by a second molecule of the Schiff base acting as a hydrogen acceptor.[5]
A proposed fragmentation-recombination mechanism has also been suggested based on isotope scrambling experiments, particularly when the α,β-unsaturated carbonyl is generated in situ.[2]
Reaction Schematics
Caption: Doebner-Miller reaction mechanism for 2-arylquinoline synthesis.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis of 2-arylquinolines and related structures via the Doebner-Miller reaction and its variations.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-4-carboxyquinolines
This protocol is adapted from a study demonstrating a reversal of regiochemistry in the Skraup-Doebner-Von Miller synthesis.[6]
Materials:
-
Substituted Aniline (1.0 equiv)
-
γ-Aryl-β,γ-unsaturated α-ketoester (2.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether
Procedure:
-
In a round-bottom flask, combine the substituted aniline (0.2 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol) in trifluoroacetic acid (2 mL).
-
Stir the mixture at reflux for 8-18 hours.
-
After cooling, remove the TFA by distillation.
-
Dissolve the residue in dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an ethyl acetate/petroleum ether mixture (e.g., 1:5 v/v) to yield the 2-aryl-4-carboxyquinoline.
Protocol 2: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is a classic Doebner reaction to produce a 2-arylquinoline derivative.[1][5]
Materials:
-
Aniline (1.1 equiv)
-
Benzaldehyde (1.0 equiv)
-
Pyruvic acid (1.0 equiv)
-
Ethanol
-
Iron(III) trifluoromethanesulfonate (15 mol%) or Trifluoroacetic acid (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[1]
-
Add the catalyst, for instance, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg).[1]
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product may precipitate.
-
Alternatively, pour the reaction mixture into ice water to precipitate the product.
-
Isolate the solid by filtration and purify by recrystallization or by dissolving in an aqueous K₂CO₃ solution, filtering to remove non-acidic impurities, and then re-precipitating the product by acidification.[1]
Experimental Workflow
Caption: General experimental workflow for 2-arylquinoline synthesis.
Quantitative Data
The following tables summarize representative quantitative data from the literature for the synthesis of 2-arylquinoline derivatives under various conditions.
Table 1: Synthesis of 2-Carboxy-4-arylquinolines [6]
| Entry | Aniline Derivative | γ-Aryl-β,γ-unsaturated α-ketoester | Catalyst/Solvent | Time (h) | Yield (%) |
| 1 | 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Hf(OTf)₄ / DCM | 48 | 18 |
| 2 | 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | 8 | 80 |
| 3 | 4-Chloroaniline | Ethyl (3E)-4-(4-chlorophenyl)-2-oxobut-3-enoate | TFA | 10 | 83 |
| 4 | 4-Nitroaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | 18 | 42 |
| 5 | 4-Aminophenol | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | 12 | 79 |
Table 2: Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives [5]
| Entry | Aniline Derivative | Aldehyde | Catalyst | Solvent | Yield (%) |
| 1 | Aniline | 2-Nitrobenzaldehyde | Acetic Acid | Acetic Acid | 68 |
| 2 | Aniline | 2-Nitrobenzaldehyde | Trifluoroacetic Acid | Ethanol | Low |
Conclusion
The Doebner-Miller reaction remains a cornerstone in the synthesis of quinoline derivatives, offering a straightforward and adaptable method for the preparation of 2-arylquinolines. The choice of starting materials, catalyst, and reaction conditions can be tailored to achieve desired substitution patterns and optimize yields. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development. Careful optimization of reaction parameters is crucial for achieving high yields and purity, particularly when working with anilines bearing strong electron-withdrawing or sterically hindering groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a direct and versatile route for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] These application notes offer a comprehensive guide to the Pfitzinger reaction, encompassing its mechanism, detailed experimental protocols, and a summary of reported yields.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:
-
Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin, catalyzed by a base such as potassium hydroxide (KOH). This opens the five-membered ring to form a keto-acid intermediate (isatinate).[2][5]
-
Condensation and Imine Formation: The aniline moiety of the keto-acid intermediate then condenses with the carbonyl group of the aldehyde or ketone to form an imine (Schiff base).[2][5]
-
Tautomerization: The imine subsequently tautomerizes to the more stable enamine intermediate.[2][3]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[2][5]
Caption: The reaction mechanism of the Pfitzinger reaction.
Applications in Drug Development
The quinoline-4-carboxylic acid core is a key pharmacophore in a multitude of therapeutic agents. The Pfitzinger reaction's ability to readily introduce a variety of substituents onto the quinoline ring makes it an invaluable tool in drug discovery and development.[3][6] Derivatives synthesized via this method have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Agents: Certain quinoline-4-carboxylic acid derivatives have shown potent cytotoxic activity against various cancer cell lines.[4][7]
-
Antibacterial Agents: This scaffold is central to the development of quinolone antibiotics.[8]
-
Antiviral Agents: The Pfitzinger reaction has been employed in the synthesis of compounds with potential anti-HIV activity.[3][9]
-
Anti-inflammatory Agents: Some derivatives exhibit significant anti-inflammatory properties.[7]
-
Antimalarial Agents: The quinoline core is a well-known feature of many antimalarial drugs.
Experimental Protocols
Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.[3]
Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic acid
This protocol describes the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone using conventional heating.
Materials and Reagents:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl) or Acetic acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.[9]
-
Isatin Ring Opening: Add isatin to the stirred KOH solution. The color of the mixture will typically change, indicating the opening of the isatin ring.[5]
-
Addition of Carbonyl Compound: Gradually add acetone to the reaction mixture.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 79°C for ethanol) with continuous stirring for 24 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Remove the bulk of the solvent by rotary evaporation.[1]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically at pH 4-5).[1]
-
-
Isolation and Purification:
Protocol 2: Microwave-Assisted Synthesis of Substituted Quinoline-4-carboxylic Acids
This protocol provides a more rapid synthesis using microwave irradiation.
Materials and Reagents:
-
Isatin
-
Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)
-
Potassium hydroxide (33% aqueous solution)
-
Acetic acid
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin to a 33% aqueous solution of potassium hydroxide.[1] To this solution, add the appropriate carbonyl compound.[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short period (e.g., 9 minutes).[1]
-
Workup:
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the final product.[1]
Caption: General experimental workflow for the Pfitzinger reaction.
Quantitative Data Summary
The yield of the Pfitzinger reaction can vary significantly depending on the substrates and reaction conditions. The following table summarizes representative yields reported in the literature.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | Reflux, 24h | >60 | [10] |
| α-Naphthisatin | Acetone | KOH | Ethanol/Water | Boiling | 70 | [6][11] |
| β-Naphthisatin | Ketone 12 | - | - | - | Quantitative | [6] |
| 5-Chloroisatin | 5,6-Dimethoxy indanone | KOH | Ethanol | 16h | 36 | [12] |
| 5-Chloroisatin | 5,6-Dimethoxy indanone | HCl | Acetic Acid | 75°C | 86 | [12] |
| Isatin | Butanone | NaOH | Water | Reflux, 8h | ~89 | [10] |
| Isatin | Diethyl oxaloacetate | KOH | Water | Room Temp, 2 days | Low | [10] |
| Isatin | Enaminones | NaOH or KOH | Water | Reflux | 75-90 | [13] |
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry and drug development.[1] The operational simplicity, use of readily available starting materials, and the ability to generate diverse molecular scaffolds contribute to its continued importance in both academic and industrial research. The protocols and data presented here provide a solid foundation for researchers to utilize this valuable transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for ¹H and ¹³C NMR Analysis of Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of many natural products and synthetic pharmaceuticals.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of these molecules.[1] This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of quinoline compounds, covering sample preparation, data acquisition, and interpretation.
Principles of NMR Spectroscopy for Quinoline Compounds:
¹H NMR Spectroscopy: The proton NMR spectrum provides critical information based on chemical shifts (δ), signal multiplicity (splitting patterns), and integration.
-
Chemical Shifts (δ): The electronic environment of a proton determines its chemical shift. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5–9.0 ppm).[1] The electron-withdrawing nitrogen atom deshields adjacent protons, causing them to appear at a lower field.[1] Specifically, the H2 proton is significantly deshielded by the adjacent nitrogen and is often the most downfield signal, while the H8 proton is deshielded due to the peri-effect of the nitrogen lone pair.[1]
-
Coupling Constants (J): Spin-spin coupling between non-equivalent protons provides information about their connectivity.[1] The magnitude of the J-coupling constant is influenced by the number of bonds separating the coupled nuclei.[2] For aromatic systems like quinoline, ortho-coupling (³J) is typically in the range of 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often less than 1 Hz.[2]
-
Integration: The integral of a signal corresponds to the relative number of protons it represents.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms in a molecule.[1] The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the overall electronic distribution within the aromatic system.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A properly prepared sample is crucial for obtaining high-quality NMR spectra.[1]
Materials:
-
Quinoline compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)[1]
-
High-quality 5 mm NMR tube[1]
-
Glass vial
-
Pasteur pipette and glass wool[1]
Procedure:
-
Weighing: Accurately weigh the quinoline sample into a clean, dry glass vial.[1]
-
Dissolution: Add the appropriate volume of deuterated solvent to the vial (typically 0.6-0.7 mL for a standard 5 mm NMR tube). The choice of solvent can influence the chemical shifts.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the clear solution into the NMR tube.
-
Capping: Securely cap the NMR tube.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and sample.
Typical ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Approximately -2 to 12 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans for samples with sufficient concentration. This should be increased for dilute samples.[1]
Typical ¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]
-
Spectral Width (SW): Approximately 0-200 ppm.[1]
-
Acquisition Time (AQ): 1-2 seconds.[1]
-
Relaxation Delay (D1): 2-5 seconds.[1]
-
Number of Scans (NS): 128 or more scans, depending on the sample concentration.[1]
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for the unsubstituted quinoline core. Substituents will cause deviations from these values.
Table 1: Typical ¹H NMR Data for Unsubstituted Quinoline in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.90 | dd | J₂,₃ = 4.2, J₂,₄ = 1.7 |
| H-3 | ~7.35 | dd | J₃,₂ = 4.2, J₃,₄ = 8.2 |
| H-4 | ~8.10 | dd | J₄,₂ = 1.7, J₄,₃ = 8.2 |
| H-5 | ~7.75 | d | J₅,₆ = 8.2 |
| H-6 | ~7.50 | t | J₆,₅ = 8.2, J₆,₇ = 7.5 |
| H-7 | ~7.65 | t | J₇,₆ = 7.5, J₇,₈ = 8.2 |
| H-8 | ~8.15 | d | J₈,₇ = 8.2 |
Table 2: Typical ¹³C NMR Data for Unsubstituted Quinoline in CDCl₃[1]
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~150.2 |
| C-3 | ~121.1 |
| C-4 | ~136.0 |
| C-4a | ~128.2 |
| C-5 | ~129.5 |
| C-6 | ~126.6 |
| C-7 | ~127.7 |
| C-8 | ~129.4 |
| C-8a | ~148.3 |
Visualizations
References
Application Notes and Protocols: 2-(2-Methylphenyl)quinoline-4-carboxylic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-Methylphenyl)quinoline-4-carboxylic acid and its derivatives in cancer research. This document details the background, mechanism of action, and experimental protocols for evaluating the anticancer potential of this class of compounds.
Introduction
Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] The this compound scaffold, in particular, serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.[3] Research has demonstrated that derivatives of this scaffold can exhibit potent anticancer effects by targeting key cellular pathways involved in cancer progression.[3][4]
One prominent application of the 2-substituted phenylquinoline-4-carboxylic acid core is its use as a "cap" moiety in the design of Histone Deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[3][5]
A notable derivative, referred to as molecule D28 in scientific literature, incorporates the 2-phenylquinoline-4-carboxylic acid structure and has demonstrated significant HDAC3 selectivity and potent in vitro anticancer activity.[3] This compound induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, highlighting the therapeutic potential of this chemical scaffold.[3]
Quantitative Data Presentation
The following tables summarize the in vitro anticancer activity of a lead compound (D28) derived from the 2-phenylquinoline-4-carboxylic acid scaffold.
Table 1: In Vitro Antiproliferative Activity of Compound D28 (IC₅₀ in µM) [3]
| Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.02 |
| U266 | Multiple Myeloma | 1.08 |
| U937 | Histiocytic Lymphoma | 1.11 |
| MCF-7 | Breast Cancer | 5.66 |
| Fadu | Pharyngeal Cancer | 3.22 |
| MDA-MB-231 | Breast Cancer | 4.15 |
| MDA-MB-468 | Breast Cancer | 2.89 |
| A549 | Lung Cancer | 2.83 |
| A2780 | Ovarian Cancer | 3.86 |
| HepG2 | Liver Cancer | 2.16 |
Table 2: Apoptosis Induction by Compound D28 in K562 Cells [3]
| Treatment Concentration (µM) | Apoptotic Cell Proportion (%) |
| Control | 1.14 |
| 1 | 10.10 |
| 2 | 15.53 |
| 4 | 27.92 |
Table 3: Cell Cycle Analysis of K562 Cells Treated with Compound D28 [3]
| Treatment Concentration (µM) | G2/M Phase Cell Proportion (%) |
| Control | 3.44 |
| 1 | 5.95 |
| 2 | 32.57 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer effects of this compound derivatives.
1. Synthesis of this compound (B16)
This protocol is based on the synthesis of 2-(o-Tolyl)Quinoline-4-Carboxylic Acid (B16) as described in the literature.[3]
-
Materials: Appropriate starting materials for the Doebner reaction (e.g., 2-methylbenzaldehyde, aniline, and pyruvic acid), ethanol, and a suitable catalyst.
-
Procedure:
-
Dissolve aniline and 2-methylbenzaldehyde in ethanol.
-
Add pyruvic acid to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain pure this compound.[3]
-
Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. In Vitro Antiproliferative Assay (CCK-8 Assay) [3]
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.
-
Materials: Cancer cell lines, appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, 96-well plates, test compound, Cell Counting Kit-8 (CCK-8).
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
3. Cell Cycle Analysis [3]
This protocol is to investigate the effect of the test compound on the cell cycle distribution of cancer cells.
-
Materials: Cancer cell lines, 6-well plates, test compound, phosphate-buffered saline (PBS), 70% ethanol, RNase A, propidium iodide (PI), flow cytometer.
-
Procedure:
-
Seed cancer cells (e.g., K562) in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to pre-chilled 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining) [3]
This protocol is to quantify the induction of apoptosis by the test compound.
-
Materials: Cancer cell lines, 6-well plates, test compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Seed cancer cells (e.g., K562) in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism of action for anticancer derivatives.
Diagram 2: Experimental Workflow for Anticancer Evaluation
Caption: General workflow for anticancer drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Arylquinoline-4-carboxylic Acids
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-arylquinoline-4-carboxylic acids. Find answers to frequently asked questions and detailed troubleshooting guides to address common issues such as low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of 2-arylquinoline-4-carboxylic acids?
Low yields in these syntheses can often be attributed to several factors, including:
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Side Reactions: Polymerization of starting materials, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis, can lead to the formation of tar, significantly reducing the yield of the desired product.[1][2]
-
Incomplete Reactions: Reaction conditions may not be optimal for the specific substrates being used, leading to a significant amount of unreacted starting materials.
-
Substituent Effects: The electronic properties of substituents on the aniline and aryl aldehyde starting materials can greatly impact reactivity. Electron-withdrawing groups on the aniline, for instance, are known to result in lower yields in some traditional methods.[1][3]
-
Purification Losses: The desired product may be difficult to isolate from the reaction mixture, leading to losses during the workup and purification steps.
Q2: Which synthetic route is best for preparing 2-arylquinoline-4-carboxylic acids?
The optimal synthetic route depends on the available starting materials and the specific substitution pattern of the desired product. The most common methods include:
-
Doebner Reaction: This method combines an aniline, an aldehyde, and pyruvic acid.[4] While classic, it can suffer from low yields and long reaction times.[4]
-
Pfitzinger Reaction: This route utilizes an isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[5][6] It is a robust method for generating quinoline-4-carboxylic acids.[5]
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8]
Q3: How do I minimize tar formation in my reaction?
Tar formation is a frequent issue, particularly in the Doebner-von Miller reaction, due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2] To mitigate this:
-
Employ a Biphasic Solvent System: Sequestering the carbonyl compound in an organic solvent while the reaction proceeds in an acidic aqueous phase can significantly reduce polymerization.[1][4]
-
Control Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help manage the exothermic nature of the reaction and minimize side reactions.[2]
-
Optimize Acid Concentration and Temperature: Use the mildest effective acid concentration and the lowest possible temperature to achieve a reasonable reaction rate without promoting excessive polymerization.[1][9]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Doebner-type Syntheses
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting materials.
-
The isolated yield of the desired 2-arylquinoline-4-carboxylic acid is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical. If using a Brønsted acid (e.g., HCl, H₂SO₄), ensure the concentration is sufficient. Consider screening Lewis acids (e.g., BF₃·THF, ZnCl₂) which may offer better yields for specific substrates.[2][10] p-Toluenesulfonic acid (p-TSA) has also been shown to be an effective catalyst.[3] |
| Sub-optimal Solvent | The solvent can influence reaction rates and yields. While ethanol is common, other solvents like acetonitrile (MeCN) have been found to be superior in certain cases.[10] A mixture of water and ethylene glycol has also been used effectively.[3] |
| Decomposition at High Temperatures | Some starting materials or intermediates may be thermally labile. Dropwise addition of pyruvic acid can help to control the reaction temperature and suppress the formation of impurities.[10] |
| Electron-Withdrawing Groups on Aniline | Anilines with electron-withdrawing groups can be less reactive and lead to lower yields.[1] For these substrates, a Doebner hydrogen-transfer reaction protocol may be more suitable.[3] |
Problem 2: Significant Tar/Polymer Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Product isolation is difficult, and the yield is very low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Acid-Catalyzed Polymerization | This is a very common side reaction, especially with α,β-unsaturated carbonyl compounds.[1] |
| Action 1: Use a Biphasic System: As mentioned in the FAQs, a two-phase system (e.g., aqueous HCl and toluene) can effectively sequester the carbonyl compound and prevent polymerization.[1][4] | |
| Action 2: Slow Addition of Reagents: Adding the carbonyl compound slowly to the reaction mixture can help to control the reaction rate and minimize polymerization.[2] | |
| Action 3: Temperature Control: Avoid excessively high temperatures, as this can accelerate tar formation.[1][2] |
Problem 3: Difficulty with Product Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Column chromatography results in poor separation or loss of product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Neutralization | If the reaction is run under acidic conditions, incomplete neutralization during workup can lead to the loss of the carboxylic acid product during extraction. Ensure the aqueous layer is brought to the appropriate pH to precipitate or allow for extraction of the product. |
| Presence of Polymeric Byproducts | Tarry byproducts can co-elute with the desired product or make crystallization difficult. |
| Action 1: Optimize Reaction Conditions: The best approach is to minimize the formation of these byproducts in the first place by following the recommendations for reducing tar formation. | |
| Action 2: Purification Strategy: After workup, attempt to precipitate the product by adjusting the pH of the aqueous solution. The collected solid can then be washed with appropriate solvents to remove impurities. Recrystallization from a suitable solvent system is often an effective final purification step. Purification of the crude product can also be achieved by column chromatography.[5] |
Experimental Protocols
Protocol 1: Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Aniline (1.0 eq)
-
Substituted Aryl Aldehyde (1.0 eq)
-
Pyruvic Acid (1.2 eq)
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline and substituted aryl aldehyde in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Add pyruvic acid dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Protocol 2: Pfitzinger Synthesis of 2-Arylquinoline-4-carboxylic Acids
This protocol is a general method and may need to be adjusted based on the specific reactants.
Materials:
-
Isatin (or substituted isatin) (1.0 eq)
-
Carbonyl compound with an α-methylene group (e.g., an aryl methyl ketone) (1.2 eq)
-
33% Aqueous Potassium Hydroxide (KOH) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the isatin and the carbonyl compound in ethanol.
-
Slowly add the 33% aqueous potassium hydroxide solution to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction time can vary significantly).[5] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Carefully acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to precipitate the 2-arylquinoline-4-carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Visualizations
Caption: A troubleshooting workflow for addressing low yields.
Caption: General schematic for the Doebner reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcps.org [ijcps.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Doebner Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and why are alternative catalysts sought?
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[1] Traditional methods often rely on strong Brønsted acids, which can lead to low yields, harsh reaction conditions, and the formation of byproducts, particularly when using anilines with electron-withdrawing groups.[2] Alternative catalysts are sought to improve yields, broaden the substrate scope, and provide milder reaction conditions.
Q2: What are the main categories of alternative catalysts for the Doebner reaction?
Alternative catalysts for the Doebner reaction can be broadly categorized into:
-
Lewis Acids: These have proven effective in promoting the reaction, often under milder conditions than strong Brønsted acids. Examples include boron trifluoride etherate (BF₃·OEt₂) and scandium(III) triflate.[3]
-
Ionic Liquids (ILs): These can act as both the solvent and the catalyst, offering potential advantages in terms of recyclability and unique reactivity.[4]
-
Heterogeneous Catalysts: Solid-supported catalysts can simplify product purification and catalyst recovery.
Q3: My reaction yield is consistently low, especially with electron-deficient anilines. What are the common causes and solutions?
Low yields, particularly with anilines bearing electron-withdrawing groups, are a common challenge.[2] Key factors and troubleshooting steps include:
-
Substrate Reactivity: Electron-deficient anilines are less nucleophilic, leading to slower reaction rates.
-
Solution: Employ a more active catalyst system, such as BF₃·THF, which has been shown to improve yields for these substrates.[5]
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can significantly impact the yield.
-
Solution: Systematically optimize the reaction conditions. For instance, a reaction temperature of at least 65°C was found to be necessary for good yields in certain BF₃·THF catalyzed reactions.[3]
-
-
Side Reactions: The formation of byproducts, such as tars or reduced imines, can consume starting materials.
Q4: I am observing significant tar formation in my reaction. How can I minimize this?
Tar formation is often due to the acid-catalyzed polymerization of the aldehyde or pyruvic acid, especially at high temperatures.[1]
-
Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures. Gradual heating and careful monitoring are crucial.
-
Slow Addition of Reagents: Adding the pyruvic acid or aldehyde dropwise to the reaction mixture can maintain a low concentration of the polymerizable species at any given time.[3]
-
Catalyst Choice: Some catalysts may be more prone to promoting side reactions. Experimenting with different Lewis acids or ionic liquids might be beneficial.
-
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids). |
| Low reactivity of aniline (especially electron-deficient ones) | Switch to a more potent catalyst like BF₃·THF. Increase reaction temperature and/or time, monitoring for decomposition.[5] | |
| Suboptimal reaction conditions | Optimize solvent, temperature, and catalyst loading. Acetonitrile (MeCN) has been shown to be an effective solvent in some cases.[5] | |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| Significant Tar/Polymer Formation | High reaction temperature | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. |
| High concentration of polymerizable starting materials | Add the aldehyde or pyruvic acid slowly and dropwise to the reaction mixture.[3] | |
| Strong acid catalysis | Consider using a milder Lewis acid or an ionic liquid as the catalyst. | |
| Formation of Unexpected Byproducts | Side reactions (e.g., imine reduction, alternative cyclization) | Characterize the byproducts to understand the side reaction pathway. Adjusting stoichiometry or the order of addition may help. In some cases, an alternative synthetic route might be necessary. |
| Difficult Product Isolation | Product solubility issues | Optimize the pH during the aqueous workup to ensure the quinoline-4-carboxylic acid is in a form that is readily extractable. |
| Emulsion formation during workup | Add brine to the aqueous layer to break the emulsion. |
Data Presentation: Comparison of Alternative Catalysts
The following tables summarize quantitative data for different types of alternative catalysts for the Doebner reaction. Note: Direct comparison between tables may not be accurate as reaction conditions and substrates vary.
Table 1: Lewis Acid Catalysis (BF₃·THF) for an Electron-Deficient Aniline
| Entry | Aniline (equiv) | Aldehyde (equiv) | Pyruvic Acid (equiv) | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.8 | 2.0 | 0.56 | 0.28 | MeCN | 65 | 24 | 75 |
| 2 | 1.8 | 2.0 | 0.56 | 0.50 | MeCN | 65 | 24 | 82 |
| 3 | 1.8 | 2.0 | 0.56 | 1.0 | MeCN | 65 | 24 | 83 |
Data adapted from a study on the Doebner hydrogen-transfer reaction.[5]
Table 2: Brønsted Acid Catalysis
| Catalyst | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-TsOH | Aniline, Benzaldehyde, Pyruvic Acid | Ethanol | Reflux | - | Moderate |
| HCl | Aniline, Benzaldehyde, Pyruvic Acid | Ethanol | Reflux | - | Variable |
| H₂SO₄ | Aniline, Benzaldehyde, Pyruvic Acid | Ethanol | Reflux | - | Variable |
Qualitative data based on general literature, specific yields are highly substrate-dependent.
Table 3: Ionic Liquid Catalysis
| Catalyst/Solvent | Substrates | Temp (°C) | Time (h) | Yield (%) |
| [bmim]HSO₄ | Aniline, Aldehyde, Pyruvic Acid | 100-120 | 2-5 | Good to Excellent |
| [emim]OAc | Aniline, Aldehyde, Pyruvic Acid | 80-100 | 3-6 | Good |
Representative data; yields and conditions are substrate-dependent.
Experimental Protocols
Protocol 1: BF₃·THF Catalyzed Doebner Reaction with an Electron-Deficient Aniline
This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the electron-deficient aniline (1.8 equiv) and the aldehyde (2.0 equiv) in anhydrous acetonitrile (MeCN).
-
Catalyst Addition: Add boron trifluoride tetrahydrofuran complex (BF₃·THF, 0.5 equiv) to the mixture.
-
Heating: Heat the reaction mixture to 65°C and stir for 10 minutes.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65°C.
-
Reaction Monitoring: Continue to heat the reaction mixture at 65°C for an additional 21 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: a. After the reaction is complete, cool the mixture to room temperature. b. Concentrate the mixture under reduced pressure. c. Add water to the residue and adjust the pH to 8-9 with a saturated sodium bicarbonate solution to precipitate the product. d. Filter the solid product, wash with water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure Using an Ionic Liquid as Catalyst and Solvent
-
Reaction Setup: In a round-bottom flask, combine the aniline (1.0 equiv), aldehyde (1.1 equiv), pyruvic acid (1.2 equiv), and the ionic liquid (e.g., [bmim]HSO₄).
-
Heating: Heat the mixture to the desired temperature (e.g., 100-120°C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: a. After completion, cool the reaction mixture to room temperature. b. Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Catalyst Recycling: The ionic liquid remaining in the aqueous phase can potentially be recovered by removing the water under vacuum and reused.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in quinoline synthesis. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials.[1] However, their synthesis can present significant challenges, from controlling highly exothermic reactions to achieving desired regioselectivity.[2][3]
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthetic routes.
Troubleshooting Guides
This section addresses specific issues encountered during common quinoline syntheses in a practical question-and-answer format.
Skraup Synthesis
Q1: My Skraup synthesis is extremely vigorous and difficult to control, leading to safety concerns. How can I moderate the reaction?
A1: The Skraup synthesis is notoriously exothermic and can become violent.[4][5] To ensure a safer and more controlled reaction, consider the following:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is a common and effective method to make the reaction less violent.[4][6] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[6][7]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and incrementally while ensuring efficient cooling, for instance, by using an ice bath.[4][6] The order of addition is critical; add the sulfuric acid after the ferrous sulfate to prevent the reaction from starting prematurely.[7]
-
Efficient Stirring: Maintain vigorous and constant stirring to dissipate heat effectively and prevent the formation of localized hotspots.[4]
Q2: I am observing significant tar formation in my Skraup synthesis, which complicates purification and lowers my yield. What is the cause and how can I minimize it?
A2: Tar formation is a frequent side reaction in Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[4][8] To mitigate this:
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[4]
-
Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate can also help reduce charring and tar formation.[4]
-
Purification Strategy: The crude product is often a dark, viscous tar.[4] Steam distillation is a highly effective method for separating the volatile quinoline product from non-volatile tars.[6] The distillate can then be extracted with an organic solvent, dried, and further purified.[6]
Doebner-von Miller Synthesis
Q3: My Doebner-von Miller reaction results in a low yield and a large amount of polymeric material. How can I prevent this?
A3: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[8][9] This is a major cause of low yields.[9]
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[8][9]
-
Optimize Acid and Temperature: While strong acids are necessary, excessively harsh conditions or high temperatures accelerate tar formation.[9] Consider screening different Brønsted or Lewis acids and maintaining the lowest effective temperature to find an optimal balance.[9]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize polymerization.[4]
Q4: My final product is contaminated with dihydroquinoline impurities. How can I ensure complete oxidation?
A4: The final step of this synthesis is the oxidation of a dihydroquinoline intermediate.[9] Incomplete oxidation can lead to difficult-to-separate impurities.
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[9]
-
Monitor the Reaction: Track the disappearance of the dihydroquinoline intermediate using techniques like TLC or GC-MS.[9]
-
Post-Reaction Oxidation: If impurities are present after isolation, you may be able to oxidize them in a separate step using a suitable oxidizing agent like DDQ or MnO₂.[9]
Friedländer Synthesis
Q5: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A5: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones, potentially leading to a mixture of products.[2][3][10] Several factors can influence the outcome:
-
Catalyst Selection: The choice of catalyst can direct the reaction. Specific amine catalysts, ionic liquids, or certain Lewis acids like In(OTf)₃ have been shown to favor the formation of one regioisomer.[11][12]
-
Substrate Modification: Modifying the electronic or steric nature of the substituents can favor one cyclization pathway. For instance, introducing a bulky group may direct the reaction to the less sterically hindered position.[3]
-
Reaction Conditions: Carefully optimizing the solvent and reaction temperature can significantly influence the regiochemical outcome.[3][11]
Q6: My Friedländer synthesis is giving a low yield. What are the common causes?
A6: Low yields in the Friedländer synthesis can often be attributed to the stability of the starting materials or inefficient catalysis.
-
Catalyst Choice: This reaction can be catalyzed by both acids and bases.[13][14] Modern methods often employ Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH) to improve yields under milder conditions.[10][11] Solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine have also been reported to be effective.[10]
-
Starting Material Reactivity: The 2-aminoaryl aldehyde or ketone must be sufficiently reactive. In some cases, the in-situ generation of the aminobenzaldehyde from the corresponding nitro compound can be an effective strategy.[15]
Combes Synthesis
Q7: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A7: Similar to the Friedländer synthesis, regioselectivity is a key challenge in the Combes reaction with unsymmetrical β-diketones.[3][16] The outcome is determined by which carbonyl group of the diketone reacts with the aniline first and the subsequent cyclization.
-
Steric and Electronic Effects: The regioselectivity is governed by a combination of steric and electronic factors of the substituents on both the aniline and the diketone.[3][16] For example, increasing the bulk of a substituent on the diketone can favor the formation of the 2-substituted quinoline.[16]
-
Reaction Conditions: The choice of acid catalyst and reaction conditions can influence the product ratio.[3] Strong acids like sulfuric acid are commonly used for the cyclization step.[16]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider during quinoline synthesis?
A1: Many classical quinoline syntheses involve hazardous reagents and conditions.
-
Harsh Acids: Reactions like the Skraup and Combes syntheses use concentrated sulfuric acid, which is highly corrosive and reacts exothermically upon dilution.[17][18] Always add acid to water slowly, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, apron, and face shield, and work in a chemical fume hood.[17][18]
-
Exothermic Reactions: The Skraup synthesis is notoriously exothermic.[4] Ensure proper temperature control and be prepared for a rapid increase in temperature.
-
Toxic Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin.[19] Handle these compounds with care, using appropriate gloves and engineering controls. Quinoline itself is also a hazardous substance.[19][20]
Q2: What are some "green" or more environmentally friendly approaches to quinoline synthesis?
A2: Traditional methods often use harsh reagents and high temperatures.[21][22] Modern green chemistry approaches aim to mitigate these issues:
-
Greener Solvents: Using water or ethanol as solvents can reduce environmental impact.[1]
-
Alternative Energy Sources: Microwave and ultrasound irradiation can often lead to shorter reaction times, higher yields, and milder conditions.[1]
-
Reusable Catalysts: The development of solid acid catalysts, nanocatalysts, and reusable metal catalysts offers a more sustainable alternative to stoichiometric acid catalysts.[1][23] These catalysts can often be recovered and reused multiple times.[23]
Q3: How do I choose the right synthetic method for my target substituted quinoline?
A3: The choice of method depends largely on the desired substitution pattern and the availability of starting materials.
-
Skraup/Doebner-von Miller: These are useful for preparing quinolines from anilines. The Doebner-von Miller reaction is particularly good for accessing 2-substituted quinolines.[8][24]
-
Friedländer Synthesis: This is one of the most versatile methods and is ideal when a specific 2-aminoaryl aldehyde or ketone is available. It allows for the synthesis of highly functionalized quinolines.[13][15]
-
Combes Synthesis: This method is well-suited for preparing 2,4-disubstituted quinolines using an aniline and a β-diketone.[16][25]
Q4: How can I effectively purify my synthesized quinoline derivatives?
A4: Purification can be challenging due to structurally similar byproducts and tars.[11]
-
Chromatography: Column chromatography on silica gel is a standard method for separating quinoline derivatives from impurities.[11][26]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[11]
-
Distillation: For liquid quinolines, distillation under reduced pressure can be used for purification. As mentioned, steam distillation is particularly effective for removing non-volatile tars from Skraup reactions.[6]
Data Presentation
The following tables summarize quantitative data to aid in reaction optimization.
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl Acetoacetate | In(OTf)₃ (5 mol%) | Solvent-free, 120 °C, 1.5 h | 92 | [12] |
| 2-Aminobenzophenone | Ethyl Acetoacetate | Sc(OTf)₃ (5 mol%) | Solvent-free, 120 °C, 2.5 h | 88 | [12] |
| 2-Amino-5-chlorobenzophenone | Acetophenone | p-TsOH (10 mol%) | Toluene, Reflux, 12 h | 85 | [27] |
| 2-Aminoacetophenone | Cyclohexanone | I₂ (10 mol%) | Solvent-free, 80 °C, 0.5 h | 94 | [27] |
| 2-Amino-5-nitrobenzaldehyde | Dimedone | Piperidine | Ethanol, Reflux, 4 h | 89 | [28] |
Table 2: Comparison of Green Synthesis Methods for Quinolines
| Method | Catalyst | Solvent | Conditions | Typical Yield (%) | Key Advantage | Reference |
| Microwave-Assisted | p-TSA | Water | 90 °C, 2.5-3.5 h | 60-94 | Reduced reaction time, eco-friendly solvent | [21] |
| Ultrasound-Assisted | None | Ethanol | 35 kHz, 1-2 h | ~85 | Energy efficient, rapid | [1] |
| Nanocatalysis (Fe₃O₄ NPs) | Fe₃O₄ NPs-cell | Water | Reflux, 2 h | 88-96 | Reusable catalyst, high yield | [23] |
| Solvent-Free | Co(0)/Cu(0) Aerogel | None | 50 °C, 2 h | 90-97 | No solvent waste, mild conditions | [21] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the highly exothermic reaction.
Materials:
-
Aniline derivative
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (oxidizing agent)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a mechanical stirrer in a chemical fume hood.
-
Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[6]
-
Moderator: Add ferrous sulfate to the mixture.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[6]
-
Oxidant: Add the nitrobenzene.
-
Reaction: Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the reaction by cooling if necessary. After the initial vigorous phase subsides, heat the mixture to reflux for several hours to complete the reaction.
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.[6]
-
Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[6]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[6] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[6]
Protocol 2: Iodine-Catalyzed Friedländer Synthesis under Solvent-Free Conditions
This protocol is an example of a milder, more environmentally friendly approach.[27]
Materials:
-
2-Aminoaryl aldehyde or ketone
-
Ketone with an α-methylene group
-
Iodine (I₂)
Procedure:
-
Mixing Reactants: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene ketone (1.2 mmol), and iodine (10 mol%).
-
Reaction: Heat the mixture in an oil bath at 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 0.5-2 hours), cool the mixture to room temperature.
-
Purification: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields.
Caption: A simplified diagram of the Friedländer synthesis mechanism.
Caption: A decision tree for selecting an appropriate synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. organicreactions.org [organicreactions.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. safety.duke.edu [safety.duke.edu]
- 18. westlab.com.au [westlab.com.au]
- 19. nj.gov [nj.gov]
- 20. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 25. iipseries.org [iipseries.org]
- 26. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Friedlaender Synthesis [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
Navigating the Nuances of the Doebner Reaction: A Technical Support Center
For researchers, scientists, and drug development professionals, the Doebner reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids.[1][2] However, its efficiency can be significantly hampered when utilizing anilines bearing electron-withdrawing groups, a common scenario in the synthesis of complex pharmaceutical intermediates.[3][4] This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during these demanding applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner reaction?
The Doebner reaction is a three-component condensation between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][4] The reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by a reaction with the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline.[4]
Q2: Why are yields often low when using anilines with electron-withdrawing groups?
Anilines with electron-withdrawing groups exhibit reduced nucleophilicity.[1][3] This decreased reactivity slows down the initial formation of the Schiff base intermediate, leading to lower overall yields and the potential for increased side reactions under conventional Doebner conditions.[1][3][4]
Q3: What are the most common side reactions observed with electron-deficient anilines?
A primary side reaction involves the reduction of the imine intermediate by the dihydroquinoline intermediate, which can result in the formation of a benzylamine byproduct.[5] Additionally, with certain substrates, alternative cyclization pathways can lead to the formation of unexpected products like pyrrolidine derivatives.[1] Under strongly acidic conditions, polymerization of the aldehyde starting material can also occur, leading to tar formation.[3]
Q4: What is the "Doebner hydrogen-transfer reaction" and how does it improve yields?
The Doebner hydrogen-transfer reaction is a modified protocol specifically designed to improve yields for anilines with electron-withdrawing groups.[3][6] In this variation, an imine formed in the reaction mixture acts as a hydrogen acceptor (an oxidant) for the dihydroquinoline intermediate, facilitating its conversion to the final quinoline product and preventing the side reaction that forms a benzylamine byproduct.[4][5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when performing the Doebner reaction with electron-withdrawing groups.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Poor reactivity of the aniline: Electron-withdrawing groups decrease the nucleophilicity of the aniline.[1][3] | - Adopt a modified protocol: Employ the Doebner hydrogen-transfer reaction, which is better suited for electron-deficient anilines.[3][6] - Adjust stoichiometry: Increase the equivalents of the aniline and aldehyde to drive the formation of the imine intermediate.[1] |
| Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst can hinder the reaction.[1] | - Optimize temperature: Gradually increase the reaction temperature. A temperature of at least 65°C has been shown to be necessary for good yields in some cases.[1] - Screen catalysts: While Brønsted acids are common, Lewis acids like BF₃·OEt₂ or BF₃·THF have proven effective, particularly in modified protocols.[2][5][6] - Evaluate solvents: While ethanol is a common choice, acetonitrile (MeCN) has demonstrated efficacy in optimized reactions.[1] | |
| Inefficient workup: Product may be lost during the extraction and purification phases.[1] | - Ensure complete extraction: Perform multiple extractions from the aqueous layer. - Optimize pH: Adjust the pH during workup to ensure the quinoline-4-carboxylic acid is in a form that is readily extractable into the organic phase.[1] | |
| Formation of Significant Byproducts | Side reactions are outcompeting the desired reaction: The formation of benzylamines or other unexpected products is reducing the yield.[5] | - Utilize a co-oxidant: The Doebner hydrogen-transfer reaction inherently addresses the reduction of the imine intermediate.[5] - Consider protecting groups: If an alternative nucleophilic site on the aniline is causing unwanted cyclization, consider protecting that group prior to the reaction.[5] |
| Tar/Polymer Formation | Acid-catalyzed polymerization: The aldehyde starting material can polymerize under strongly acidic conditions.[3] | - Control reagent addition: Add the aldehyde or pyruvic acid solution dropwise to the reaction mixture to maintain a low instantaneous concentration.[1] - Optimize acid concentration: Use the minimum effective amount of the acid catalyst to avoid excessive polymerization.[3] |
Data on Reaction Optimization
The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, highlighting the impact of catalyst and solvent choice on reaction yield.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| H₂NSO₃H | H₂O | Reflux | Low Yield | [6] |
| None | Ethanol | Reflux | Low Yield | [6] |
| BF₃·THF (0.5 equiv) | MeCN | 65 | Good Yield | [6] |
| BF₃·OEt₂ (0.5 equiv) | MeCN | 65 | Comparable to BF₃·THF | [6] |
Experimental Protocols
Modified Doebner Reaction for Electron-Deficient Anilines (Hydrogen-Transfer Protocol)
This protocol is adapted from a reported hydrogen-transfer method shown to be effective for anilines bearing electron-withdrawing groups.[2]
Materials:
-
Substituted aniline (with electron-withdrawing group)
-
Substituted aldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equivalents).
-
Initial Heating: Stir the reaction mixture at 65°C for 1 hour.
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature at 65°C.
-
Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Proposed mechanism of the Doebner reaction.
Caption: General experimental workflow for the Doebner reaction.
Caption: Troubleshooting decision tree for the Doebner reaction.
References
Green Chemistry Approaches for Quinoline-4-Carboxylic Acid Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the green synthesis of quinoline-4-carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the green synthesis of quinoline-4-carboxylic acids, offering potential causes and solutions to optimize experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Microwave Absorption: The reaction mixture may not be efficiently absorbing microwave irradiation.[1] | Add a small amount of a polar solvent like ethanol or DMF to improve energy absorption. Consider using a co-solvent system.[1] |
| Incorrect Reaction Conditions: The temperature or reaction time may not be optimal.[1] | Systematically vary the temperature and reaction time to determine the optimal conditions. Monitor reaction progress using Thin Layer Chromatography (TLC).[1] | |
| Inappropriate Catalyst or Catalyst Loading: The chosen catalyst may not be effective, or the concentration may be too low.[1] | Screen different green catalysts such as p-toluenesulfonic acid (p-TSA) or silica sulfuric acid.[2][3] Optimize the catalyst concentration. In some cases, a catalyst-free approach under microwave irradiation can be effective.[1] | |
| Substrate Reactivity: Electron-donating or withdrawing groups on the aniline or aldehyde can affect reactivity.[1] | Adjust reaction conditions accordingly. For less reactive substrates, consider increasing the temperature or extending the reaction time.[1] | |
| Catalyst Deactivation: The catalyst may lose its activity during the reaction. | Add fresh catalyst or use a more robust catalyst that is stable under the reaction conditions.[1] For solid catalysts, ensure proper activation and handling procedures are followed. | |
| Formation of Side Products/Impurities | Over-irradiation or Localized Overheating: This is a common issue in microwave-assisted synthesis.[1] | Reduce the microwave power or use pulsed heating to maintain a more uniform temperature. Ensure efficient stirring of the reaction mixture.[1] |
| Competing Reaction Pathways: The reaction conditions may favor the formation of undesired products. | Modify the reaction sequence or consider using protecting groups for sensitive functionalities. The order of reactant addition in multi-component reactions can influence the outcome.[1] | |
| Decomposition of Reactants or Products: High temperatures can lead to the degradation of starting materials or the desired product.[1] | Lower the reaction temperature and shorten the irradiation time.[1] Ensure the solvent is stable under the reaction conditions. | |
| Inconsistent Results | Variations in Starting Material Quality: Impurities in reactants or solvents can lead to inconsistent outcomes.[1] | Ensure the purity of all starting materials and solvents before use. |
| Inconsistent Microwave Heating: The positioning of the reaction vessel within the microwave cavity can affect energy absorption.[1] | Place the reaction vessel in the same position for each experiment to ensure consistent heating.[1] | |
| Difficulty in Catalyst Recovery and Reuse | Leaching of the Catalyst: The active catalytic species may leach from the solid support into the reaction mixture. | Select a catalyst with a robust support. After the reaction, analyze the filtrate for traces of the catalyst to quantify leaching. |
| Mechanical Loss of Catalyst: Finely powdered catalysts can be difficult to handle and separate from the reaction mixture. | Consider using catalysts supported on larger particles or magnetic nanoparticles for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using green chemistry approaches for quinoline-4-carboxylic acid synthesis?
A1: Green chemistry approaches offer several advantages over traditional methods, including:
-
Reduced Waste and Pollution: They often utilize less hazardous solvents and reagents, minimizing the generation of toxic waste.[4]
-
Energy Efficiency: Methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[4][5]
-
Use of Recyclable Catalysts: Many green methods employ heterogeneous or recyclable catalysts, which reduces costs and environmental impact.[3][4]
-
Milder Reaction Conditions: Green syntheses often proceed under milder conditions, enhancing safety.[3][6]
-
Atom Economy: One-pot, multi-component reactions are common in green synthesis, which improves atom economy by incorporating most of the atoms from the reactants into the final product.[6]
Q2: Which green catalysts are commonly used for the synthesis of quinoline-4-carboxylic acids?
A2: Several green catalysts have been effectively used, including:
-
p-Toluenesulfonic acid (p-TSA): An efficient and cost-effective organocatalyst.[2][6]
-
Silica Sulfuric Acid (SSA): A solid acid catalyst that is easily recoverable and reusable.[3]
-
Copper Nanoparticles: A recyclable catalyst that has shown high yields and purity in the synthesis of quinoline-4-carboxylic acid.[4]
-
Ytterbium perfluorooctanoate: A rare earth metal catalyst that works efficiently in water.[7]
Q3: Can water be used as a solvent for the synthesis of quinoline-4-carboxylic acids?
A3: Yes, water is an excellent green solvent for some synthetic approaches. For example, a one-pot, three-component Doebner reaction catalyzed by ytterbium perfluorooctanoate can be performed in water under reflux conditions with good yields.[7] A dual solvent system of water and ethylene glycol has also been used effectively.[6]
Q4: What is the Doebner reaction and why is it considered a green approach?
A4: The Doebner reaction is a multicomponent reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8][9] It is considered a green approach because it is a one-pot synthesis, which improves efficiency and reduces waste.[6] Recent modifications have further enhanced its green credentials by using eco-friendly catalysts and solvents.[6][7]
Q5: How can I improve the yield of my microwave-assisted quinoline-4-carboxylic acid synthesis?
A5: To improve the yield, you can:
-
Optimize the reaction time and temperature.[1]
-
Ensure efficient absorption of microwaves by adding a polar co-solvent if necessary.[1]
-
Screen different catalysts and optimize their loading.[1]
-
Use fresh, high-purity starting materials.[1]
Quantitative Data Summary
The following table summarizes quantitative data from various green synthesis methods for quinoline-4-carboxylic acid derivatives.
| Catalyst | Reactants | Solvent | Conditions | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Aromatic aldehyde, Substituted aniline, Pyruvic acid | Ethanol | Microwave irradiation | 3-4 min | 50-80 | [10] |
| p-Toluenesulfonic acid (p-TSA) | 4-Methylbenzaldehyde, Aniline, Sodium pyruvate | Water/Ethylene glycol | 50°C | 3 h | 85 | [6] |
| Copper Nanoparticles (CuNPs) | Substituted benzaldehyde, 4-Nitroaniline, Pyruvic acid | Not specified | 50°C, Ultrasonication | 9-30 min | High | [4] |
| Silica Sulfuric Acid (SSA) | Anilines, Aldehydes, Pyruvic acid | Not specified | Mild conditions | Not specified | Moderate to high | [3] |
| Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | 1-Naphthylamine, Benzaldehydes, Pyruvic acid | Solvent-free | 80°C | 12-30 min | 84-93 | [11] |
| Ytterbium perfluorooctanoate | Aniline, Benzaldehyde, 2-Oxopropionic acid | Water | Reflux | Not specified | Good to high | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid
This protocol is based on the method described by Patel et al. (2020).[2]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Substituted aniline (1 mmol)
-
Pyruvic acid (1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted aromatic aldehyde (1 mmol), substituted aniline (1 mmol), pyruvic acid (1 mmol), and a catalytic amount of p-TSA in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80°C) for a short duration (e.g., 3-4 minutes).[10]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline-4-carboxylic acid derivative.
Protocol 2: Synthesis using a Water/Ethylene Glycol Solvent System
This protocol is adapted from a modified Doebner hydrogen transfer reaction.[6]
Materials:
-
Aryl aldehyde (1 mmol)
-
Aryl amine (1 mmol)
-
Sodium pyruvate (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Ethylene glycol (10 mL)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde (1 mmol), aryl amine (1 mmol), and p-TSA (10 mol%) in ethylene glycol (10 mL).
-
In a separate beaker, dissolve sodium pyruvate (1.2 mmol) in a minimal amount of deionized water.
-
Heat the mixture in the round-bottom flask to 50°C with stirring.
-
Add the aqueous solution of sodium pyruvate dropwise to the reaction mixture at 50°C.
-
Maintain the reaction at 50°C for approximately 3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: General experimental workflow for the green synthesis of quinoline-4-carboxylic acid.
Caption: Simplified mechanism of the Doebner reaction for quinoline-4-carboxylic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pfitzinger Synthesis of Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the Pfitzinger synthesis of quinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Pfitzinger reaction and offers step-by-step troubleshooting advice.
Question 1: I am observing significant tar formation in my reaction. What causes this and how can I prevent it?
Answer:
Tar formation is a frequent challenge in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under the strongly basic conditions used.[1] Polymerization of reaction intermediates and high reaction temperatures can also contribute to this issue.[1]
Troubleshooting Steps:
-
Modified Reactant Addition: The order of reactant addition is critical. Instead of mixing all components at once, first dissolve the isatin in the base (e.g., potassium hydroxide). This facilitates the hydrolysis and opening of the isatin ring to form the salt of 2-amino-α-oxo-benzeneacetic acid, which is less prone to self-condensation.[1] Add the carbonyl compound only after the isatin has completely dissolved and the solution's color has changed.[1][2]
-
Temperature Control: Excessive heat can accelerate side reactions that lead to tar. Maintain the reaction temperature as specified in your protocol. In some cases, running the reaction at a lower temperature for a longer duration may improve the outcome.[1]
-
Solvent Selection: While ethanol is commonly used, its properties may not be optimal for all substrates. Exploring other protic solvents or aqueous mixtures could enhance the solubility of intermediates and reduce tar formation.[1]
-
Controlled pH during Workup: When acidifying the mixture to precipitate the final product, add the acid slowly and with vigorous stirring. This prevents localized areas of high acidity, which can cause degradation of the desired product.[1]
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer:
Low yields can be attributed to several factors, including incomplete reaction, degradation of materials, or the prevalence of side reactions.[1]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: This initial step is crucial for the success of the synthesis. Pre-reacting the isatin with a strong base is essential.[1] Monitor for a distinct color change (e.g., from purple to brown or yellow), which indicates the formation of the potassium salt of isatinic acid, before proceeding with the addition of the carbonyl compound.[2][3]
-
Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often used to ensure the complete consumption of isatin and drive the reaction to completion.[1] Experimenting with the molar ratio of the carbonyl compound to isatin may be necessary to find the optimal balance for your specific substrates.[1]
-
Adjust Base Concentration: The concentration of the base (e.g., KOH or NaOH) directly influences the rate of both the isatin ring opening and the subsequent condensation. This parameter may require optimization for your particular reactants.[1]
-
Increase Reaction Time: The Pfitzinger reaction can be slow. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction appears sluggish, extending the reaction time may be necessary to achieve completion.[1][2]
-
Control Carbonyl Addition: Side reactions such as the self-condensation of the carbonyl compound can reduce yield.[2] To minimize this, consider the slow, dropwise addition of the carbonyl reactant (especially for reactive species like pyruvate) to the solution of the pre-formed isatinate.[2]
Question 3: My TLC analysis shows a significant amount of unreacted isatin, even after a long reaction time. What should I do?
Answer:
Incomplete conversion of isatin is a common problem that directly impacts yield.
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the equilibrium towards the product and consume the remaining isatin.[1]
-
Optimize Base Concentration: As previously mentioned, the base concentration is a critical factor that may need adjustment to facilitate the complete conversion of isatin.[1]
-
Extend Reaction Time: Continue to monitor the reaction by TLC and allow it to proceed until the isatin spot is no longer visible.[1]
Data Presentation: Influence of Reaction Parameters on Yield
The yield of the Pfitzinger reaction is highly dependent on the specific substrates and conditions employed. The following table summarizes representative yields to illustrate the impact of different reactants and conditions.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Conditions | Yield (%) | Reference |
| Isatin | Acetophenone | KOH | Ethanol | Reflux, 12-13 hours | Varies | [4] |
| Isatin | Butan-2-one | KOH | Ethanol | Reflux | Not specified | [1] |
| 5-Methoxyisatin | Pyruvic Acid | KOH | Ethanol/Water | Reflux, 8-10 hours | Not specified | [2] |
| Isatin | Various Ketones | KOH | Ethanol/Water | Reflux, 24 hours | Varies | [3] |
| Isatin | Acetone | KOH | Ethanol | Reflux, 24 hours | Not specified | [5] |
Note: Yields are highly variable and depend on reaction scale, reagent purity, and specific workup and purification procedures.
Experimental Protocols
Protocol 1: General Procedure for Pfitzinger Synthesis (Conventional Heating)
This protocol is a representative method adapted from several literature procedures.[1][3]
Materials:
-
Isatin
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[3]
-
Isatin Ring Opening: Add the isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple to brown/yellow should be observed, indicating the formation of the potassium isatinate intermediate.[3]
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol).[3]
-
Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours.[3][4] Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[2][3]
-
Purification of Aqueous Phase: Dilute the remaining aqueous solution with cold water. Wash the solution with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Product Precipitation: Place the aqueous layer in an ice bath. With constant and vigorous stirring, slowly add acid (e.g., 1M HCl or acetic acid) dropwise until the solution is acidic (pH ~4-5), causing the product to precipitate.[1][2]
-
Isolation: Allow the suspension to stand in the ice bath for at least 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry.[2]
-
Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2]
Protocol 2: Microwave-Assisted Pfitzinger Synthesis
This protocol demonstrates a more rapid synthesis using microwave irradiation.[3]
Materials:
-
Isatin (1 mmol)
-
Carbonyl compound (1.2 mmol)
-
Potassium Hydroxide (4 mmol)
-
Ethanol (2 mL)
Procedure:
-
Reaction Setup: In a microwave process vial, combine isatin, the carbonyl compound, potassium hydroxide, and ethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes.
-
Workup: After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.
Mandatory Visualizations
Troubleshooting Workflow for Pfitzinger Synthesis
The following diagram illustrates a logical workflow for diagnosing and resolving common issues encountered during the Pfitzinger synthesis.
Caption: Troubleshooting workflow for the Pfitzinger reaction.
References
Quinoline Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of common quinoline synthesis reactions.
FAQs: General Questions in Quinoline Synthesis
Q1: What are the most common named reactions for quinoline synthesis?
A1: The most frequently employed methods for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, Friedländer, and Pfitzinger reactions. Each method offers a different approach to constructing the quinoline core and is suited for different starting materials and desired substitution patterns.[1]
Q2: How can I monitor the progress of my quinoline synthesis reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of reactants over time.[2]
Q3: What are some common issues encountered during the workup and purification of quinolines?
A3: Common issues include the presence of multiple byproducts and unreacted starting materials, which can complicate purification. For crude products from classical syntheses like the Skraup reaction, steam distillation can be effective. For more complex mixtures or to separate isomers, column chromatography on silica gel is often recommended, followed by recrystallization to obtain a highly pure product.[2]
Q4: Are there greener alternatives to traditional quinoline synthesis methods?
A4: Yes, several more environmentally friendly approaches have been developed. For instance, the Friedländer synthesis can be performed under catalyst-free conditions in water.[2] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and "greener" alternative.[3]
Troubleshooting Guides for Specific Synthesis Methods
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]
Troubleshooting
Q: My Skraup reaction is extremely vigorous and difficult to control. How can I moderate it?
A: The Skraup synthesis is notoriously exothermic.[5] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent. Boric acid can also be used.[5]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[5]
Q: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions. To minimize tarring:
-
Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated by gentle heating, and the subsequent exothermic phase should be controlled.
Quantitative Data: Influence of Oxidizing Agent on Skraup Synthesis
| Oxidizing Agent | Moderator | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | Ferrous sulfate | ~150 (reflux) | 5 | 84-91 | [2] |
| Arsenic Acid | - | High | - | - | [2] |
| Iodine | - | 110 then 170 | 2 | - | [2] |
| None (Microwave) | H₂SO₄ in Water | 200 | - | - | [2] |
Experimental Protocol: Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline
This protocol is a greener modification of the Skraup reaction.[2]
Materials:
-
4-Hydroxyaniline
-
Glycerol
-
Sulfuric acid
-
Water
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 4-hydroxyaniline (10 mmol, 1 equiv.), glycerol (30 mmol, 3 equiv.), and concentrated sulfuric acid (30 mmol, 3 equiv.) in water (10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 200°C and maintain for the optimized reaction time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) while cooling.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-hydroxyquinoline.
Workflow Diagram
Caption: Experimental workflow for the Skraup synthesis.
The Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[6]
Troubleshooting
Q: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[5] To address this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[7]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[5]
Q: How can I improve the regioselectivity of my Doebner-von Miller reaction?
A: The regioselectivity is influenced by the reaction pathway. To favor 4-substituted quinolines over the more common 2-substituted products, consider using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA). This promotes a 1,2-addition mechanism.[7]
Quantitative Data: Solvent and Catalyst Effects on Doebner-von Miller Reaction
The following table summarizes the effect of different catalysts and solvents on the regioselectivity of the Doebner-Miller reaction between 2,3-dimethylaniline and methyl (3E)-2-oxo-4-phenylbut-3-enoate.[7]
| Catalyst | Solvent | Yield (%) of 2-substituted | Yield (%) of 4-substituted |
| HCl | Ethanol | 75 | 5 |
| H₂SO₄ | Toluene | 68 | 8 |
| p-TsOH | Acetonitrile | 82 | 10 |
| TFA | TFA | 15 | 80 |
| SnCl₄ | Dichloromethane | 70 | 12 |
| Sc(OTf)₃ | Dichloromethane | 85 | 9 |
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene (for biphasic system)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser.
-
To the flask, add aniline and concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the stirred mixture. For a biphasic system, dissolve the crotonaldehyde in toluene and add it to the aqueous acidic aniline solution.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation.[5]
Logical Diagram: Troubleshooting Low Yield
References
Technical Support Center: Overcoming Solubility Issues of Quinoline-4-Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with quinoline-4-carboxylic acids during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many quinoline-4-carboxylic acids exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many quinoline-4-carboxylic acids stems from the hydrophobic nature of the quinoline ring system.[1] In derivatives with additional lipophilic substituents, this issue can be further exacerbated. For instance, the adamantyl group in 2-(1-Adamantyl)quinoline-4-carboxylic acid significantly contributes to its low water solubility.[1] The interplay between the lipophilic core and the ionizable carboxylic acid group dictates the overall solubility profile.
Q2: What is the first step I should take to improve the solubility of my quinoline-4-carboxylic acid?
A2: The most straightforward initial approach is pH adjustment. The carboxylic acid moiety allows for a significant increase in aqueous solubility at higher pH values due to the formation of a more soluble carboxylate salt.[1] By increasing the pH of the aqueous medium above the pKa of the carboxylic acid, the equilibrium will shift towards the deprotonated, more soluble carboxylate form.
Q3: My compound is intended for an application where pH modification is not feasible. What are my other options?
A3: If pH adjustment is not a viable option, several other strategies can be employed:
-
Co-solvency: The addition of a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.[1]
-
Salt Formation: Synthesizing a salt of the carboxylic acid with a suitable counter-ion can dramatically improve solubility and dissolution rate.[1]
-
Use of Surfactants: Non-ionic surfactants can aid in solubilization.[1]
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[1][2][3]
Q4: I am using DMSO as a co-solvent, but my compound is still not dissolving well. What can I do?
A4: If you are encountering issues with DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1]
-
Gentle heating: Gently warming the solution to 30-40 °C while stirring can aid dissolution. However, be cautious as excessive heat may cause degradation.[1]
-
Sonication: An ultrasonic bath can help break up aggregates and improve the interaction between the solvent and your compound.[1]
-
Alternative solvents: If solubility in DMSO remains an issue, consider other organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring compatibility with your experimental setup.[1]
Q5: Can structural modification of the quinoline-4-carboxylic acid improve its solubility?
A5: Yes, structural modifications can significantly impact solubility. For example, replacing a tolyl substituent with primary and secondary amines has been shown to decrease lipophilicity and improve solubility and hepatic microsomal stability in quinoline-4-carboxamide derivatives.[4] Introducing a nitrogen atom into the quinoline core to form a naphthyridine analogue can also increase aqueous solubility.[5]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Problem: The quinoline-4-carboxylic acid derivative precipitates out of an aqueous buffer.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the buffer is at least 1-2 units above the pKa of the carboxylic acid.
-
Increase Buffer Capacity: If the compound precipitates over time, the buffer capacity may be insufficient. Use a buffer with a higher molarity.[1]
-
Co-solvent Addition: Introduce a small percentage (e.g., 1-10%) of a pharmaceutically acceptable co-solvent like ethanol, propylene glycol, or PEG 400.[1]
-
Salt Formation: If the compound is consistently insoluble, consider synthesizing a more soluble salt form (e.g., sodium, potassium, or tromethamine salt).[1]
-
Issue 2: Precipitation Upon Dilution of a Co-solvent Stock Solution
-
Problem: The compound precipitates when a stock solution in an organic co-solvent (e.g., DMSO) is diluted into an aqueous medium.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Minimize the concentration of the organic co-solvent in the final solution.
-
Modify Dilution Method: Add the co-solvent stock solution to the aqueous medium slowly while vortexing or stirring vigorously to promote rapid dispersion.
-
Incorporate Surfactants: Add a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, to the aqueous medium before adding the compound's stock solution to help maintain solubility.[1]
-
Data Presentation
Table 1: Solubility of Selected Quinoline Derivatives
| Compound | Solvent/Medium | Solubility | Reference |
| Quinoline-4-carboxylic acid | DMSO | 34 mg/mL (196.33 mM) | [6] |
| Analogue 46 (a naphthyridine derivative) | PBS (pH 7.4) | 2.5–3× more soluble than brequinar | [5] |
| Brequinar (a quinoline-4-carboxylic acid derivative) | PBS (pH 7.4) | Less soluble than Analogue 46 | [5] |
Note: This table provides a summary of available quantitative data. Direct comparison may be limited due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 5 to 9).
-
Compound Addition: Add an excess amount of the quinoline-4-carboxylic acid to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Determination of Optimal pH: The pH at which the compound completely dissolves is the minimum pH required for solubilization via salt formation. It is advisable to use a pH slightly above this value to ensure complete and stable dissolution.[1]
Protocol 2: Solubility Enhancement by Co-solvency
-
Co-solvent Selection: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG) 300 or 400, or DMSO.[1]
-
Preparation of Co-solvent Mixtures: Create a series of co-solvent/water mixtures with varying volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).[1]
-
Solubility Determination: Add an excess amount of the quinoline-4-carboxylic acid to each co-solvent mixture.
-
Equilibration and Quantification: Follow steps 3-5 from Protocol 1.
-
Toxicity Consideration: Be mindful that high concentrations of some organic co-solvents can be toxic.[1]
Protocol 3: Salt Formation for Improved Solubility
-
Counter-ion Selection: For the acidic quinoline-4-carboxylic acid, screen basic counter-ions. Common choices include sodium, potassium, calcium, and tromethamine (Tris).[1]
-
Salt Synthesis: React the carboxylic acid with an equimolar amount of the selected base in a suitable solvent.
-
Isolation: Isolate the resulting salt by precipitation, evaporation of the solvent, or lyophilization.
-
Characterization: Confirm the formation of the salt and assess its purity.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using the methods described in Protocol 1.
-
Polymorphism Awareness: Be aware that different crystalline forms (polymorphs) of a salt can have different solubilities. It is important to control the crystallization process to obtain a consistent and highly soluble form.[1]
Visualizations
Caption: A workflow for troubleshooting the solubility of quinoline-4-carboxylic acids.
Caption: Experimental workflow for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Purification of 2-(2-Methylphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(2-Methylphenyl)quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification methods for this compound and related 2-arylquinoline-4-carboxylic acids are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity and cost-effectiveness. For acidic compounds like this, acid-base extraction can also be employed as an initial purification or work-up step.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on procedures for analogous compounds, several solvents and solvent systems can be effective. Ethyl acetate (EtOAc) has been successfully used for the crystallization of similar 2-phenylquinoline-4-carboxylic acid derivatives.[1][2] Other potential solvents include alcohols like ethanol or methanol, often mixed with water.[3] A systematic solvent screening is the best approach to identify the ideal solvent or solvent mixture for your specific batch of crude product.[4]
Q3: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A3: If solubility is an issue, you may need to select a more polar or a "stronger" solvent. For compounds with low solubility, high-boiling point amide solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) can be used, though they can be difficult to remove completely.[4][5] Alternatively, using a binary solvent system can be effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., DMF or THF), and then carefully add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]
Q4: What type of column chromatography is suitable for purifying this compound?
A4: Standard silica gel column chromatography is a viable option. The mobile phase (eluent) will typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). For carboxylic acids, it is common to add a small amount of acetic acid or formic acid to the eluent to improve the peak shape and prevent tailing on the silica gel. For derivatives of this compound, elution systems such as CH₂Cl₂/MeOH/Et₃N have been reported.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out During Recrystallization | The solution is too concentrated. The solution is being cooled too quickly. The chosen solvent is inappropriate. | - Add more hot solvent to create a more dilute solution before cooling. - Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[4] - Try a different solvent or a binary solvent system.[4] |
| No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent. The solution is too dilute. Lack of nucleation sites. | - Try a solvent in which the compound is less soluble. - If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites.[4] - Add a seed crystal from a previous successful crystallization if available. |
| Low Recovery After Recrystallization | The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Pre-heat the filtration funnel and flask to prevent the product from crashing out during filtration. |
| Product Purity Does Not Improve | The impurity and the product have very similar solubility profiles. The impurity is occluded within the crystals. | - Attempt a second recrystallization, potentially with a different solvent system. - If recrystallization is ineffective, purification by column chromatography is recommended. - Consider an acid-base extraction to remove neutral or basic impurities. |
| Compound Streaks on TLC Plate | The carboxylic acid group is interacting strongly with the silica gel. | - Add a small amount (0.5-1%) of acetic acid or formic acid to your TLC mobile phase to suppress the ionization of the carboxylic acid and reduce streaking. |
Quantitative Data Summary
| Purification Method | Solvent/Mobile Phase | Solvent Ratio | Yield (%) | Purity (%) | Notes |
| Recrystallization | e.g., Ethyl Acetate | N/A | Record observations on crystal color and morphology. | ||
| Recrystallization | e.g., Ethanol/Water | Note the ratio at which precipitation occurs. | |||
| Column Chromatography | e.g., Hexane/EtOAc + 0.5% Acetic Acid | Record the Rf value of the pure compound. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent and assess solubility at room temperature. Heat the mixture and continue adding the solvent dropwise until the solid dissolves completely. A suitable solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the bulk of the crude product. Add the chosen solvent and heat the mixture on a hot plate with stirring until the compound fully dissolves. Use the minimum amount of hot solvent required.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. Remember to add a small percentage of acetic or formic acid to the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: General purification workflow for this compound.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Side reactions in the Doebner and Pfitzinger synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common side reactions and issues encountered during the Doebner and Pfitzinger quinoline syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Doebner Synthesis
Q1: My Doebner reaction yield is consistently low, especially with an electron-deficient aniline. What are the primary causes and how can I improve it?
A1: Low yields in the Doebner reaction, particularly with anilines bearing electron-withdrawing groups, are a common challenge. This is primarily due to the reduced nucleophilicity of the aniline, which slows down the initial condensation and subsequent cyclization steps.[1][2][3]
Troubleshooting Steps:
-
Optimize Catalyst and Solvent: Traditional conditions (e.g., refluxing in ethanol) may be ineffective.[1] A switch to a Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·THF) in a solvent such as acetonitrile (MeCN) has been shown to significantly improve yields for these challenging substrates.[1][4][5]
-
Modified "Doebner Hydrogen-Transfer" Protocol: This modified approach is designed specifically for electron-deficient anilines. It relies on an internal hydrogen transfer mechanism where an imine intermediate acts as the oxidizing agent.[1][2]
-
Control Reagent Addition: Adding the pyruvic acid solution dropwise to the heated mixture of aniline, aldehyde, and catalyst can suppress decomposition at higher temperatures and minimize the formation of impurities, thereby improving the yield.[5][6]
-
Increase Temperature: For sluggish reactions, a higher temperature may be necessary. A reaction temperature of at least 65 °C has been found to be effective for achieving good yields in certain systems.[4]
Q2: I am observing a significant, difficult-to-characterize byproduct alongside my desired quinoline. What could it be?
A2: A common side reaction in the Doebner synthesis is the formation of a reduced imine byproduct (a secondary amine) from the starting aniline and aldehyde.[4] This occurs when the dihydroquinoline intermediate is oxidized to the final quinoline product, and the imine formed from the starting materials acts as the hydrogen acceptor, becoming reduced in the process.[1][2]
Mitigation Strategy:
-
Adjusting the stoichiometry of the reactants can sometimes favor the desired reaction pathway.
-
Employing a protocol optimized for the "Doebner hydrogen-transfer reaction" can provide a cleaner conversion to the quinoline product.[1]
Q3: My Doebner-Miller reaction (using an α,β-unsaturated carbonyl) is producing a large amount of black tar. How can I prevent this?
A3: Tar formation is a well-known side reaction in the Doebner-Miller variant, which is often conducted under harsh acidic conditions.[7][8] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[8][9]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization and increase the yield of the quinoline product.[8][9]
-
Control Reagent Addition: Slowly adding the carbonyl compound to the heated acidic aniline solution can help maintain a low concentration of the carbonyl reactant, thus minimizing polymerization.[9]
-
Optimize Acid and Temperature: While strong acid is necessary, excessively high concentrations or temperatures can accelerate tarring. It is advisable to find the mildest conditions that still promote the reaction efficiently.[7]
Pfitzinger Synthesis
Q1: My Pfitzinger reaction is messy and results in a low yield of the quinoline-4-carboxylic acid. What are the likely side reactions?
A1: The Pfitzinger reaction is conducted under strong basic conditions, which can promote side reactions. The most common issues are the self-condensation of the carbonyl compound or isatin, leading to tar formation and low yields.[10][11] Using highly reactive carbonyl compounds like biacetyl can often result in tar formation exclusively.[11]
Troubleshooting Steps:
-
Modified Reaction Procedure: A highly effective method to prevent side reactions is to pre-treat the isatin with the base (e.g., KOH in ethanol/water) first.[11] Stir this mixture until the characteristic orange/purple color of isatin fades to a pale yellow, indicating the formation of the potassium isatinate intermediate via ring opening.[11][12] Only then should the carbonyl compound be added. This sequential addition prevents the carbonyl compound from undergoing self-condensation under the initial harsh basic conditions.
-
Use an Excess of the Carbonyl Compound: To ensure the complete consumption of isatin, which can be difficult to remove during purification, a slight to moderate excess of the ketone or aldehyde can be beneficial.[11]
-
Temperature Control: For sensitive substrates, such as diethyl oxaloacetate, lower reaction temperatures are favored to minimize decomposition, even if it requires a longer reaction time.[11]
Q2: The conversion of isatin in my Pfitzinger reaction is incomplete. How can I drive the reaction to completion?
A2: Incomplete conversion of isatin is a frequent problem that complicates product purification.[10][11]
Troubleshooting Steps:
-
Optimize Base Concentration: The concentration of the base is critical for the initial ring-opening of the isatin. Ensure the base is fully dissolved and that the concentration is sufficient for your specific substrates.[10]
-
Increase Excess of Carbonyl Reactant: As mentioned previously, using a larger excess of the more volatile or readily available carbonyl compound can help push the equilibrium towards the product.[10][11]
-
Monitor Reaction Time: The reaction may require extended periods, sometimes 12-24 hours at reflux, to go to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the isatin starting material.[12][13]
Data Presentation
Table 1: Optimization of the Doebner Reaction for an Electron-Deficient Aniline. [4][5][6]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | H₂NSO₃H | H₂O/EtOH | Reflux | Low | Conventional conditions, poor yield for this substrate. |
| 2 | p-TsOH (0.5) | MeCN | 65 | 31 | Modest improvement with a common Brønsted acid. |
| 3 | Sc(OTf)₃ (0.5) | MeCN | 65 | 41 | Lewis acid shows better performance. |
| 4 | BF₃·THF (0.5) | Toluene | 65 | 29 | Solvent choice is critical. |
| 5 | BF₃·THF (0.5) | MeCN | 65 | 52 | Optimal conditions identified. |
| 6 | BF₃·THF (0.5) | MeCN | 65 | 62 | Yield improved by dropwise addition of pyruvic acid. |
Table 2: Representative Yields in the Pfitzinger Synthesis. [11][14]
| Isatin Derivative | Carbonyl Compound | Base | Conditions | Yield (%) |
| Isatin | Acetone | NaOH | Reflux, 8 hours | >60 |
| Isatin | Butanone | NaOH | Reflux, 8 hours | 84 |
| 5,6-Difluoroisatin | Acetone | KOH | N/A | 79 |
| α-Naphthisatin | Acetone | KOH | Boiling water-alcohol solution | 70 |
| Isatin | Diethyl Oxaloacetate | KOH | Room Temp, 2 days | Low |
Experimental Protocols
Protocol 1: Modified Doebner Hydrogen-Transfer Reaction for Electron-Deficient Anilines[4][6]
-
Reaction Setup: To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 - 0.5 equiv).
-
Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the main reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
-
Reaction Completion: Continue to heat the reaction mixture at 65 °C for an additional 21 hours. Monitor progress by TLC.
-
Work-up: After cooling to room temperature, perform a standard aqueous work-up. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the combined organic layers with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Optimized Pfitzinger Synthesis[11][12][13]
-
Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (e.g., 10 g) in 95% ethanol (e.g., 30 mL). Caution: Dissolution is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (e.g., 5.0 g). Stir at room temperature for 30-45 minutes. The color of the mixture should change from orange/purple to a pale yellow, indicating the formation of the potassium isatinate.[12]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent or slight excess of the carbonyl compound (e.g., acetophenone) to the reaction mixture dropwise.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction for the disappearance of isatin by TLC.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the product.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Visualizations
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid Derivatives and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cancer cells. This guide provides a comparative overview of a novel class of HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold, with a focus on derivatives of 2-(2-methylphenyl)quinoline-4-carboxylic acid, against established HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat. This analysis is supported by available experimental data to aid researchers in their drug discovery and development endeavors.
Introduction to HDACs and Their Inhibition
Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. In various diseases, particularly cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and survival.[2]
HDAC inhibitors counteract this process by blocking the active site of these enzymes, leading to the accumulation of acetylated histones and other proteins. This, in turn, results in a more relaxed chromatin structure, facilitating the re-expression of silenced genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] HDAC inhibitors are broadly classified based on their chemical structure and their selectivity towards different HDAC isoforms.
Profile of this compound Derivatives as HDAC Inhibitors
Recent research has explored the potential of 2-substituted phenylquinoline-4-carboxylic acid derivatives as a novel class of HDAC inhibitors.[3][4] While specific data for this compound as an HDAC inhibitor is limited, studies on closely related analogues within this class provide valuable insights into their potential activity and selectivity.
A key study investigated a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives, incorporating different zinc-binding groups (ZBGs) such as hydroxamic acid and hydrazide.[3][5][6] One notable compound from this series, a hydroxamic acid derivative designated D28 , demonstrated selective inhibition of HDAC3 with a half-maximal inhibitory concentration (IC50) of 24.45 µM, showing no significant activity against HDAC1, HDAC2, and HDAC6 at the tested concentrations.[3][6] Another compound, a hydrazide derivative D29 , exhibited significantly improved potency and selectivity for HDAC3 with an IC50 of 0.477 µM.[3][6] These findings highlight the potential of the 2-phenylquinoline-4-carboxylic acid scaffold for developing isoform-selective HDAC inhibitors.
Comparative Performance Analysis
The following tables summarize the quantitative data on the inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives (represented by compounds D28 and D29) and other well-established HDAC inhibitors.
Table 1: In Vitro HDAC Inhibitory Activity (IC50)
| Compound | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) |
| Compound D28 [3][6] | Selective | >100,000 | >100,000 | 24,450 | - | >100,000 |
| Compound D29 [3][6] | Selective | 32,590 | 183,500 | 477 | - | >1,000,000 |
| Vorinostat (SAHA) [7][8] | Pan-Inhibitor | 10 | - | 20 | - | - |
| Romidepsin [9][10][11] | Class I Selective | 36 | 47 | - | 510 | 14,000 |
| Panobinostat [12] | Pan-Inhibitor | 2.1 - 531 (range) | - | - | - | - |
Note: IC50 values can vary depending on the assay conditions. Data for Compound D28 and D29 are presented as µM in the source and have been converted to nM for consistency where appropriate. A dash (-) indicates that data was not available in the cited sources.
Table 2: Antiproliferative Activity (IC50 in µM)
| Compound | K562 (Leukemia) | U266 (Myeloma) | U937 (Lymphoma) | MCF-7 (Breast) | A549 (Lung) |
| Compound D28 [3] | 1.02 | 1.08 | 1.11 | 5.66 | 2.83 |
| Vorinostat (SAHA) [13] | - | - | - | - | - |
| Romidepsin [10] | 8.36 (nM) | - | 5.92 (nM) | - | - |
| Panobinostat [13] | - | - | - | - | - |
Note: Antiproliferative IC50 values are cell-line dependent. Data for Romidepsin is presented in nM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is commonly used to determine the IC50 values of inhibitors against specific HDAC isoforms.
-
Enzyme and Substrate Preparation: Purified, active recombinant human HDAC enzymes and a fluorogenic HDAC substrate are prepared in an assay buffer.
-
Inhibitor Dilution: The test compounds, including the 2-phenylquinoline-4-carboxylic acid derivatives and reference inhibitors, are serially diluted to various concentrations.
-
Reaction Initiation: The HDAC enzyme is pre-incubated with the test compounds for a specified time. The reaction is then initiated by adding the fluorogenic substrate.
-
Signal Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal that is proportional to the enzyme activity.
-
Data Acquisition and Analysis: The fluorescence is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or MTS Assay)
This assay measures the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the HDAC inhibitors or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: An MTT or MTS reagent is added to each well, which is converted into a colored formazan product by metabolically active cells.
-
Signal Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of HDAC inhibition leading to gene expression.
Caption: Workflow for assessing HDAC inhibitor potency and cytotoxicity.
Conclusion
Derivatives of this compound represent a novel and promising scaffold for the development of HDAC inhibitors. The available data on closely related analogues suggest a potential for high selectivity, particularly towards HDAC3, which may offer a more targeted therapeutic approach with a potentially improved safety profile compared to pan-HDAC inhibitors. While established drugs like Vorinostat, Romidepsin, and Panobinostat have demonstrated clinical efficacy, their broader inhibition profile can lead to off-target effects. Further investigation into the structure-activity relationship and in vivo efficacy of this compound derivatives is warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to inform and direct future research in this exciting area of drug discovery.
References
- 1. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline Derivatives Emerge as Potent Challengers to Cisplatin in Antiproliferative Activity
For Immediate Release
In the ongoing search for more effective and less toxic cancer therapeutics, a growing body of research highlights the significant antiproliferative potential of quinoline derivatives, positioning them as viable alternatives to the widely used chemotherapy drug, cisplatin. Comparative studies demonstrate that certain quinoline-based compounds exhibit comparable or even superior cytotoxicity against various cancer cell lines, suggesting a promising future for this class of heterocyclic compounds in oncology.
Cisplatin, a cornerstone of cancer treatment for decades, is known for its potent DNA-damaging capabilities that induce apoptosis in rapidly dividing cancer cells.[1][2] However, its clinical use is often hampered by severe side effects and the development of drug resistance.[1][3] Quinoline derivatives, on the other hand, offer a versatile scaffold for the development of novel anticancer agents that can act through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][5][6]
Comparative Cytotoxicity: Quinoline Derivatives vs. Cisplatin
Recent studies have provided compelling quantitative data on the antiproliferative activity of novel quinoline derivatives. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for numerous compounds across a range of cancer cell lines. Below is a summary of IC50 values from various studies, showcasing the performance of select quinoline derivatives in comparison to cisplatin.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) of Quinoline Derivative | IC50 (µM) of Cisplatin | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | Not specified in study | [7] |
| HCT-116 (Colon) | 5.34 | Not specified in study | [7] | |
| MCF-7 (Breast) | 5.21 | Not specified in study | [7] | |
| Bis-quinoline derived cage Cq | MDA-MB-231 (Breast) | 1.7 | 41.2 | [8] |
| A549 (Lung) | Not specified in study | 9.4 | [8] | |
| Bis-isoquinoline derived cage Ciq | MDA-MB-231 (Breast) | 4.0 - 7.4 | 41.2 | [8] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) | C-32 (Melanoma) | Comparable to Cisplatin | Not specified in study | [9] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin | Not specified in study | [9] | |
| A549 (Lung) | Comparable to Cisplatin | Not specified in study | [9] | |
| [Bis(quinoline)palladium (II) Chloride] (NH1 ) | A2780cisR (Ovarian, resistant) | Significantly more active | Less active | [10] |
| A2780 ZDO473R (Ovarian, resistant) | Significantly more active | Less active | [10] |
Mechanisms of Action: A Tale of Two Apoptotic Triggers
While both cisplatin and many quinoline derivatives ultimately lead to cancer cell death through apoptosis, their upstream mechanisms can differ, offering potential advantages for quinoline-based therapies.
Cisplatin primarily functions by cross-linking DNA, which leads to DNA damage.[1] This damage, if not repaired, triggers a cascade of signaling events that culminate in apoptosis, often involving the p53 tumor suppressor protein.[2]
dot
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Quinoline derivatives have been shown to induce apoptosis through multiple pathways. Some, like the quinoline-chalcone derivative 12e, can induce the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[7] Others, such as the derivative PQ1, can activate both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[6] This multi-targeted approach could be beneficial in overcoming resistance mechanisms that cancer cells may develop against single-pathway drugs.
dot
Caption: Generalized apoptotic pathways induced by quinoline derivatives.
Experimental Protocols for Antiproliferative Activity Assessment
The evaluation of the cytotoxic effects of quinoline derivatives and cisplatin is predominantly carried out using cell-based assays. The MTT and SRB assays are two of the most common methods employed.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Workflow:
dot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
A Comparative Analysis of the Doebner and Pfitzinger Reactions for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties. The synthesis of substituted quinolines is, therefore, a critical endeavor in drug discovery and development. Among the various methods to construct the quinoline ring system, the Doebner and Pfitzinger reactions are two of the most established and widely utilized transformations, both yielding valuable quinoline-4-carboxylic acids.
This guide provides a comprehensive comparative analysis of the Doebner and Pfitzinger reactions, offering insights into their respective mechanisms, substrate scopes, reaction conditions, and yields. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate synthetic strategy for their specific target molecules.
At a Glance: Doebner vs. Pfitzinger Reaction
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Reaction Type | Three-component condensation | Condensation |
| Starting Materials | Aromatic amine, aldehyde, pyruvic acid | Isatin (or derivative), carbonyl compound with α-methylene group |
| Catalyst | Typically acid-catalyzed (Brønsted or Lewis) | Base-catalyzed (e.g., KOH, NaOH) |
| Primary Product | 2-Substituted quinoline-4-carboxylic acids | Substituted quinoline-4-carboxylic acids |
| Key Advantages | High versatility in substituent patterns from readily available starting materials. | Good yields for specific substitution patterns. |
| Key Limitations | Can result in low yields with electron-deficient anilines; potential for side product formation.[1][2] | Limited by the availability of substituted isatins; not suitable for base-sensitive functional groups.[3] |
Reaction Mechanisms
The fundamental difference between the Doebner and Pfitzinger reactions lies in their reaction pathways and the nature of the bond-forming events.
Doebner Reaction Mechanism
The Doebner reaction is a one-pot, three-component synthesis that proceeds through a series of condensation and cyclization steps.[4] The generally accepted mechanism involves:
-
Formation of an N-arylimine (Schiff base) from the condensation of the aromatic amine and the aldehyde.
-
Tautomerization of pyruvic acid to its enol form.
-
A Michael-type addition of the pyruvic acid enol to the Schiff base.
-
Intramolecular electrophilic cyclization of the adduct onto the aromatic ring.
-
Dehydration and subsequent oxidation of the dihydroquinoline intermediate to afford the final quinoline-4-carboxylic acid product.[1]
Caption: Proposed mechanism of the Doebner reaction.
Pfitzinger Reaction Mechanism
The Pfitzinger reaction, in contrast, is a base-catalyzed condensation. The reaction proceeds through the following key steps:
-
Base-catalyzed hydrolysis of the amide bond in isatin to open the lactam ring, forming a keto-acid intermediate.[5][6]
-
Condensation of the aniline moiety of the intermediate with the carbonyl compound to form an imine.
-
Tautomerization of the imine to the more stable enamine.[5]
-
An intramolecular cyclization of the enamine, followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[5][6]
Caption: Proposed mechanism of the Pfitzinger reaction.
Substrate Scope and Limitations
Doebner Reaction
The Doebner reaction is highly versatile, allowing for a wide range of substituents on the resulting quinoline ring.[1] A variety of aromatic and aliphatic aldehydes can be employed.[1] Both electron-donating and electron-withdrawing groups can be present on the aniline, although anilines with strong electron-withdrawing groups are known to give lower yields under conventional conditions.[1] To address this limitation, a modified "Doebner hydrogen-transfer reaction" has been developed, which has shown improved yields for these challenging substrates.[3]
Pfitzinger Reaction
The Pfitzinger reaction's primary limitation is its dependence on the availability of substituted isatins to introduce substituents on the benzene ring portion of the quinoline. Furthermore, the reaction is conducted under strong basic conditions, which precludes the use of substrates with base-sensitive functional groups. However, a wide range of carbonyl compounds with α-methylene groups, including ketones and aldehydes, can be used to generate diverse substituents at the 2- and 3-positions of the quinoline ring.[5]
Quantitative Data Summary
The yields of both reactions are highly dependent on the specific substrates and reaction conditions employed. The following tables provide a summary of representative yields reported in the literature.
Table 1: Representative Yields for the Doebner Reaction
| Aniline | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline | Benzaldehyde | EtOH, reflux | 2-Phenylquinoline-4-carboxylic acid | Low | [7] |
| 4-Nitroaniline | Benzaldehyde | BF₃·THF, MeCN, 65 °C | 6-Nitro-2-phenylquinoline-4-carboxylic acid | 80 | [3] |
| 4-Methoxyaniline | Benzaldehyde | BF₃·THF, MeCN, 65 °C | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 91 | [3] |
| Aniline | Thiophene-2-carbaldehyde | BF₃·THF, MeCN, 65 °C | 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | 75 | [3] |
Table 2: Representative Yields for the Pfitzinger Reaction
| Isatin Derivative | Carbonyl Compound | Base/Conditions | Product | Yield (%) | Reference |
| Isatin | Acetophenone | 33% KOH in 95% EtOH, reflux | 2-Phenylquinoline-4-carboxylic acid | ~70-80 | [8] |
| Isatin | Butan-2-one | 50% NaOH, reflux | 2,3-Dimethylquinoline-4-carboxylic acid | 84 | [9] |
| Isatin | Acetone | 40% NaOH, reflux | 2-Methylquinoline-4-carboxylic acid | 89 | [9] |
| 5-Chloroisatin | 5,6-Dimethoxyindanone | KOH, Ethanol, 16h | 5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid | 36 | [10] |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | 33% aq. KOH, Microwave | Substituted 2-(benzimidazol-2-ylthiomethyl)quinoline-4-carboxylic acids | 85-92 | [5] |
Experimental Protocols
Detailed Experimental Protocol: Doebner Reaction (Modified Hydrogen-Transfer Method)
This protocol is adapted for anilines, including those with electron-withdrawing groups.[3]
Materials:
-
Substituted aniline (1.8 mmol)
-
Substituted aldehyde (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Caption: Experimental workflow for the Doebner reaction.
Detailed Experimental Protocol: Pfitzinger Reaction (Conventional Method)
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[8]
Materials:
-
Isatin (5.0 g)
-
Acetophenone (approx. 4.1 mL)
-
Potassium hydroxide (KOH) pellets (10 g)
-
95% Ethanol (approx. 30 mL)
-
Water
-
Dilute hydrochloric acid (HCl) or acetic acid
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.
-
To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically turn from orange to a pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate intermediate.
-
Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 79 °C for ethanol) for 12-13 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Caption: Experimental workflow for the Pfitzinger reaction.
Conclusion
Both the Doebner and Pfitzinger reactions are powerful and enduring methods for the synthesis of quinoline-4-carboxylic acids, a key scaffold in medicinal chemistry. The choice between these two reactions will largely depend on the desired substitution pattern and the functional group tolerance of the starting materials.
The Doebner reaction offers greater flexibility in terms of accessible substitution patterns due to its three-component nature. The development of modified protocols has expanded its utility to include more challenging, electron-deficient substrates.
The Pfitzinger reaction, while more limited by the availability of substituted isatins and its intolerance to base-sensitive groups, remains a robust and high-yielding method for specific target molecules.
Ultimately, a thorough understanding of the mechanisms, scope, and limitations of both reactions, as presented in this guide, will enable researchers to make an informed decision and efficiently synthesize the quinoline derivatives required for their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating the potential of these compounds as antioxidant agents and to guide future drug discovery and development efforts.
Introduction
Quinoline-4-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their potential as antioxidants is noteworthy. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability of quinoline-4-carboxylic acid derivatives to scavenge free radicals and modulate cellular antioxidant pathways makes them promising candidates for therapeutic intervention. This guide summarizes key quantitative data, details common experimental protocols for assessing antioxidant activity, and visualizes the primary signaling pathway associated with the antioxidant response of quinoline derivatives.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of quinoline-4-carboxylic acid derivatives is commonly evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Table 1: Antioxidant Activity of Specific Quinoline-4-Carboxylic Acid Derivatives
| Compound | Assay | Concentration | % Inhibition | IC50 (µg/mL) | Reference |
| 2-Methylquinoline-4-carboxylic acid | DPPH | 5 mg/L | ~30.25% | Not Reported | [1] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | 5 mg/L | ~40.43% | Not Reported | [1] |
| Unspecified Derivative 9 | DPPH | Not Reported | Not Reported | 1.25 | |
| Unspecified Derivative 20 | DPPH | Not Reported | Not Reported | 1.75 | |
| Quinoline-4-carboxylic acid | DPPH | Not Reported | Lacked scavenging capacity | Not Applicable | [2] |
| 1,2-Dihydro-2-oxo-4-quinoline carboxylic acid | DPPH | Not Reported | Lacked scavenging capacity | Not Applicable | [2] |
Note: A lower IC50 value indicates greater antioxidant activity. The lack of reported IC50 values for some compounds makes direct comparison challenging. One study indicated that quinoline-4-carboxylic acid and a derivative lacked DPPH radical scavenging capacities[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the most frequently cited antioxidant assays for quinoline derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (quinoline-4-carboxylic acid derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Dissolve the quinoline-4-carboxylic acid derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay:
-
To a 96-well plate, add a specific volume of the test sample solution to each well.
-
Add the DPPH solution to each well.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol and DPPH is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test samples: Prepare a stock solution of the test compounds in methanol and make serial dilutions.
-
Assay:
-
Add a small volume of the test sample to a specified volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percent inhibition versus concentration.
Superoxide Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals (O2•−), which are generated in vitro by systems such as the phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product, which is measured spectrophotometrically. An antioxidant will inhibit this reduction.
Materials:
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
Phosphate buffer (e.g., pH 7.4)
-
Test compounds
-
Positive control (e.g., Quercetin, Gallic acid)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of reagents: Prepare solutions of NADH, NBT, and PMS in phosphate buffer.
-
Assay:
-
In a reaction mixture, combine the phosphate buffer, NADH solution, and NBT solution.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the PMS solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of superoxide radical scavenging is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percent inhibition versus concentration.
Signaling Pathways and Experimental Workflow
The antioxidant effects of many compounds, including quinoline derivatives, can be attributed not only to direct radical scavenging but also to the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. One of the most important of these is the Keap1-Nrf2 pathway.
Keap1-Nrf2 Antioxidant Response Pathway
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (such as some quinoline derivatives may be), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Caption: Keap1-Nrf2 signaling pathway activation.
General Experimental Workflow for Antioxidant Activity Assessment
The process of evaluating the antioxidant potential of a new compound typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.
Caption: Workflow for antioxidant activity assessment.
Conclusion
The available data, although limited for a broad range of quinoline-4-carboxylic acid derivatives, suggests that substitution at the 2-position can influence their antioxidant activity as measured by the DPPH assay. The presence of a methyl or a methylphenyl group at this position appears to confer some radical scavenging ability. However, more comprehensive studies employing a variety of antioxidant assays are needed to establish a clear structure-activity relationship. Furthermore, investigating the potential of these compounds to modulate key antioxidant signaling pathways, such as the Keap1-Nrf2 pathway, will provide a more complete understanding of their mechanism of action and their therapeutic potential in combating diseases associated with oxidative stress. This guide serves as a foundational resource for researchers to build upon in their exploration of quinoline-4-carboxylic acid derivatives as a promising class of antioxidants.
References
Substituted 2-Phenylquinolines: A Comparative Guide to their Efficacy Against MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant and persistent challenge in clinical settings, driving the urgent need for novel antimicrobial agents. Among the promising scaffolds in development, substituted 2-phenylquinolines have emerged as a noteworthy class of compounds. This guide provides a comparative analysis of their efficacy against MRSA, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this critical area. These compounds exhibit a dual-action approach, demonstrating both intrinsic antibacterial activity and the ability to reverse antimicrobial resistance by inhibiting efflux pumps.
Quantitative Analysis of Anti-MRSA Activity
The antibacterial efficacy of various substituted 2-phenylquinolines has been evaluated, with Minimum Inhibitory Concentration (MIC) being a key metric. Furthermore, many derivatives have been investigated as efflux pump inhibitors (EPIs), which can restore the activity of conventional antibiotics like ciprofloxacin against resistant strains. The data below summarizes the performance of representative compounds.
| Compound ID | Substitution Pattern | Target Strain(s) | MIC (µg/mL) | Efflux Pump Inhibition Activity | Cytotoxicity | Reference |
| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative with a rigid cyclic amino group | S. aureus, MRSA | 64 | Not specified as primary mechanism | Low (MTT assay) | [1][2] |
| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative with a flexible chain amino group | S. aureus | 64 | Not specified as primary mechanism | Not specified | [1][2] |
| 3m & 3q | 2-phenylquinoline derivatives | NorA and MepA overexpressing S. aureus | Not specified as standalone | Potent synergistic activity with ciprofloxacin and ethidium bromide | Not specified | [3][4] |
| 6 & 7 | C-6 benzyloxy-2-phenylquinoline derivatives | NorA overexpressing S. aureus | Not specified as standalone | Potent NorA inhibition | Not specified | [5] |
| 3b & 7d | Methoxy-substituted 2-phenylquinolines | Ciprofloxacin-resistant S. aureus | Not specified as standalone | Potent NorA inhibition, restoring ciprofloxacin MICs | Low toxicity to human cells | [6] |
| 16a & 16b | Indolo[3,2-b]quinoline analogs | Methicillin-sensitive and resistant S. aureus | 1 | Not specified | Not specified | [7][8] |
| 17b | N-methyl quaternary ammonium derivative of 11-aniline-substituted quinoline | MRSA | 2 | Inhibits FtsZ GTPase activity | Not specified | [7] |
| 27 | 1-methylquinolinium iodide derivative | MRSA | 1.5 | Synergistic effect with β-lactam antibiotics | Not specified | [7] |
| PQQ16P & PQK4F | Quinoline derivatives | NorA overexpressing S. aureus SA-1199B | Not specified as standalone | Enhanced efficacy of ciprofloxacin in vitro and in vivo | Low toxicity to human and mammalian cells | [9] |
Mechanism of Action: NorA Efflux Pump Inhibition
A primary mechanism by which many 2-phenylquinolines exert their effect against MRSA is through the inhibition of the NorA efflux pump.[3][4][5][6][10] The NorA pump is a member of the Major Facilitator Superfamily of transporters and is responsible for extruding a wide range of antimicrobial agents, including fluoroquinolones like ciprofloxacin, from the bacterial cell.[3][4][10] Overexpression of the norA gene is a common mechanism of resistance in MRSA.[3][4] By inhibiting this pump, 2-phenylquinoline derivatives increase the intracellular concentration of the co-administered antibiotic, thereby restoring its efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of substituted 2-phenylquinolines against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).
-
An inoculum of the MRSA strain, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., ampicillin, gentamicin) is often used as a reference.[2]
Efflux Pump Inhibition (EPI) Assay
This assay assesses the ability of a compound to inhibit efflux pumps, often by measuring the potentiation of a known antibiotic's activity.
-
Method: Checkerboard assay to determine the fractional inhibitory concentration index (FICI).
-
Procedure:
-
Serial dilutions of the antibiotic (e.g., ciprofloxacin) and the 2-phenylquinoline derivative are prepared in a 96-well plate in a checkerboard format.
-
Each well is inoculated with the MRSA strain overexpressing the target efflux pump (e.g., NorA).
-
The plate is incubated, and the MIC of the antibiotic in the presence of the inhibitor is determined.
-
The FICI is calculated as: (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone).
-
Synergy is typically defined as an FICI ≤ 0.5.
-
Cytotoxicity Assay
This assay evaluates the toxicity of the compounds against mammalian cells to assess their potential for therapeutic use.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Procedure:
-
Mammalian cells (e.g., mouse macrophage cell lines like RAW 264.7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (the concentration that inhibits 50% of cell growth) can then be determined.
-
General Experimental and Drug Discovery Workflow
The development of novel 2-phenylquinolines as anti-MRSA agents follows a structured workflow from initial design to in vivo testing.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Re-evolution of the 2-phenylquinolines: ligand-based design, synthesis, and biological evaluation of a potent new class of Staphylococcus aureus NorA efflux pump inhibitors to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on 2-phenylquinoline Staphylococcus aureus NorA efflux pump inhibitors: New insights on the C-6 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenylquinoline S. aureus NorA Efflux Pump Inhibitors: Evaluation of the Importance of Methoxy Group Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 8. Structure-activity relationship of indoloquinoline analogs anti-MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-2 phenyl replacements to obtain potent quinoline-based Staphylococcus aureus NorA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2-Phenylquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-phenylquinoline derivatives have emerged as a promising class of molecules demonstrating significant in vitro anticancer activity against a variety of cancer cell lines. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Anticancer Activity: A Quantitative Overview
The efficacy of various 2-phenylquinoline derivatives has been evaluated across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data consistently demonstrates potent cytotoxic effects, often in the low micromolar range.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylquinoline-4-Carboxylic Acid | D28 | K562 (Leukemia) | 1.02 | [1] |
| U266 (Myeloma) | 1.08 | [1] | ||
| U937 (Lymphoma) | 1.11 | [1] | ||
| MCF-7 (Breast) | 5.66 | [1] | ||
| Fadu (Head and Neck) | 3.22 | [1] | ||
| MDA-MB-231 (Breast) | 4.15 | [1] | ||
| MDA-MB-468 (Breast) | 2.89 | [1] | ||
| A549 (Lung) | 2.83 | [1] | ||
| A2780 (Ovarian) | 3.86 | [1] | ||
| HepG2 (Liver) | 2.16 | [1] | ||
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline | 13a | HeLa (Cervical) | 0.50 | [2][3] |
| C-6 substituted 2-phenylquinolines | 13 | HeLa (Cervical) | 8.3 | [4] |
| 12 | PC3 (Prostate) | 31.37 | [4] | |
| 11 | PC3 (Prostate) | 34.34 | [4] | |
| Tetrahydroquinoline | 18 | HeLa (Cervical) | 13.15 | [4] |
Mechanisms of Action: Diverse Pathways to Cell Death
The anticancer activity of 2-phenylquinoline derivatives is not attributed to a single mechanism but rather a spectrum of molecular interactions that disrupt cancer cell proliferation and survival. Key investigated pathways include the induction of apoptosis, cell cycle arrest, and the targeting of specific cellular components like histone deacetylases (HDACs) and G-quadruplex DNA structures.
Induction of Apoptosis and Cell Cycle Arrest
A significant number of studies highlight the ability of 2-phenylquinoline derivatives to trigger programmed cell death, or apoptosis, in cancer cells. For instance, compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, has been shown to induce apoptosis in K562 leukemia cells in a dose-dependent manner.[1] This compound also promotes G2/M phase cell cycle arrest, thereby halting cell division.[1]
Caption: Mechanism of action for compound D28.
Targeting Histone Deacetylases (HDACs)
Certain 2-phenylquinoline derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[1] By inhibiting HDACs, these compounds can alter the acetylation status of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle regulation and apoptosis. Compound D28, for example, exhibits selective inhibitory activity against HDAC3.[1]
G-Quadruplex Stabilization
Another intriguing mechanism of action for some 2-phenylquinoline derivatives is the targeting of G-quadruplexes.[2][5] These are specialized four-stranded DNA structures found in telomeres and gene promoter regions that are implicated in cancer cell proliferation. By stabilizing these structures, the derivatives can interfere with DNA replication and transcription, ultimately leading to cell death.
Caption: G-quadruplex stabilization mechanism.
Experimental Protocols: A Guide to In Vitro Assays
The evaluation of the anticancer activity of 2-phenylquinoline derivatives relies on a set of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., HeLa, K562) are seeded into 96-well plates at a specific density (e.g., 5,000 cells per well) and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenylquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[6]
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the 2-phenylquinoline derivative at various concentrations for a defined time (e.g., 24 hours).[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.[1]
-
Cell Harvesting: Both floating and adherent cells are collected and washed with PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Caption: General experimental workflow.
Conclusion
The collective evidence strongly supports the continued investigation of 2-phenylquinoline derivatives as a promising scaffold for the development of novel anticancer therapeutics. Their potent in vitro activity against a broad range of cancer cell lines, coupled with their diverse mechanisms of action, underscores their therapeutic potential. Further research focusing on lead optimization, in vivo efficacy, and detailed toxicological profiling is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Arylquinoline-4-Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 2-arylquinoline-4-carboxylic acids, a class of compounds demonstrating a remarkable breadth of therapeutic potential, from antimicrobial and anticancer to enzyme inhibition activities.
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, and the nature of the substituent at the 2-position profoundly influences the molecule's biological profile.[1][2] This guide synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the efficacy of these compounds against various biological targets.
Anticancer Activity: Targeting Key Enzymes
Derivatives of 2-arylquinoline-4-carboxylic acid have emerged as promising anticancer agents, primarily through the inhibition of critical enzymes involved in cancer cell proliferation and survival.[1]
Dihydroorotate Dehydrogenase (DHODH) Inhibition
One of the key mechanisms of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[1][3] Studies have revealed that bulky, hydrophobic substituents at the C-2 position are crucial for potent inhibition of DHODH.[1][3] The 4-carboxylic acid group is also essential for activity, likely by forming a salt bridge with key residues in the active site of the enzyme.[1]
| Compound ID | 2-Aryl Substituent | DHODH IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | Reference |
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | - | - | [4] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | - | - | [4] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | - | - | [4] |
Histone Deacetylase (HDAC) Inhibition
More recently, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been explored as the "cap" group in histone deacetylase (HDAC) inhibitors, leading to the discovery of isoform-selective inhibitors.[1][5] For HDAC inhibition, the linker and the zinc-binding group (ZBG) are as critical as the 2-substituent for activity and selectivity.[1][5]
| Compound ID | 2-Aryl Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | K562 Antiproliferative IC₅₀ (µM) | Reference | |---|---|---|---|---|---| | D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 | - |[1][5] | | D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 | - |[1][5] |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Certain 2-styrylquinoline-4-carboxylic acid derivatives have demonstrated potent inhibitory activity against EGFR, a key target in cancer therapy. The substitution on the styryl ring plays a significant role in determining the inhibitory potency.
| Compound ID | 2-Substituent | EGFR L858R/T790M IC₅₀ (nM) | Reference |
| 21 | Styryl derivative | 138 | [6] |
| Osimertinib (control) | - | 110 | [6] |
Antimicrobial Activity: A Renewed Fight Against Resistance
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Arylquinoline-4-carboxylic acids have shown considerable promise in this area, with their activity being highly dependent on the nature and position of substituents on the 2-aryl ring.[7][8]
A study on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that the introduction of amino substituents can increase binding affinity to bacterial enzymes and improve physicochemical properties.[8]
| Compound ID | R | Test Organism | MIC (µg/mL) | Reference |
| 5a4 | H | Staphylococcus aureus | 64 | [8][9][10] |
| 5a7 | 2-NH₂ | Escherichia coli | 128 | [8][9][10] |
| Ciprofloxacin (control) | - | S. aureus | 0.5 | [7] |
| Ciprofloxacin (control) | - | E. coli | 0.25 | [7] |
Other Biological Activities
Beyond cancer and microbial infections, this versatile scaffold has been investigated for a range of other therapeutic applications.
-
Neurokinin-3 (NK-3) Receptor Antagonism: Enlarging the aromatic area at the 2-position, such as with a biphenyl group, has been shown to influence the antagonistic activity at the human NK-3 receptor.[11] Compound 7b , 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid, was identified as a prominent hNK-3 receptor antagonist.[11]
-
Multidrug Resistance Protein 2 (MRP2) Inhibition: Certain 2-arylquinoline-4-carboxylic acids have been identified as inhibitors of MRP2, a protein associated with multidrug resistance in cancer. The presence of a dimethoxy phenyl group at the 2-position and a carboxylic acid at the 4-position, as in compound 6d , showed the most potent MRP2 inhibition.[12]
-
SIRT3 Inhibition: By introducing a 4-acrylamidophenyl-quinoline group, potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer, have been developed.[13]
Experimental Protocols
General Synthesis of 2-Arylquinoline-4-carboxylic Acids (Doebner Reaction)
A common and versatile method for the synthesis of 2-arylquinoline-4-carboxylic acids is the Doebner reaction.[1][8]
Reaction Setup:
-
Aniline (1 mmol), an appropriate benzaldehyde derivative (1 mmol), and pyruvic acid (1 mmol) are mixed in a suitable solvent, such as ethanol.[1][8]
-
The reaction mixture is typically refluxed for several hours.[1]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.[14]
A variation of this is the Pfitzinger synthesis, which involves the reaction of isatin with a compound containing a –CH2CO– group in the presence of a base.[4]
Antibacterial Activity Assessment (Broth Dilution Method for MIC Determination)
The minimum inhibitory concentration (MIC) is a standard method to quantify the antimicrobial activity of a compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific enzymes is determined using in vitro enzymatic assays.
-
Reaction Mixture: The reaction mixture typically contains the purified enzyme, its substrate, and a buffer solution.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate or enzyme and incubated at a specific temperature for a defined period.
-
Detection: The enzymatic activity is measured by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[5]
Visualizing the Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of DHODH by 2-arylquinoline-4-carboxylic acids disrupts pyrimidine biosynthesis.
Caption: A typical workflow for the development of 2-arylquinoline-4-carboxylic acid-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcps.org [ijcps.org]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Selective HDAC3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-phenylquinoline-4-carboxylic acid derivatives, a novel class of selective Histone Deacetylase 3 (HDAC3) inhibitors, with other established HDAC inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and potential application of these compounds in research and drug development.
Introduction to HDAC3 Inhibition
Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] HDAC3, a class I HDAC, is of particular interest as a therapeutic target due to its involvement in various pathological conditions, including cancer and inflammatory diseases.[2][3] It uniquely functions as a core component of the nuclear receptor corepressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) complexes, which are critical for transcriptional repression.[4][5] The development of selective HDAC3 inhibitors is a key strategy to modulate specific cellular pathways with potentially fewer off-target effects than pan-HDAC inhibitors.
Recently, a series of 2-phenylquinoline-4-carboxylic acid derivatives has emerged as promising selective HDAC3 inhibitors.[3][6] This guide will compare the performance of these novel compounds against other known HDAC inhibitors, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Performance of HDAC3 Inhibitors
The inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives, particularly compound D28 and its analogs, has been evaluated against several HDAC isoforms. The following tables summarize their performance in comparison to other well-characterized HDAC inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of 2-Phenylquinoline-4-Carboxylic Acid Derivatives and Analogs against HDAC Isoforms
| Compound | HDAC1 (µM) | HDAC2 (µM) | HDAC3 (µM) | HDAC6 (µM) |
| D28 | >1,000 | >1,000 | 24.45 ± 1.24 | >1,000 |
| D29 | 32.59 ± 1.97 | 183.5 ± 4.32 | 0.477 ± 0.01 | >1,000 |
| D30 | 1.427 ± 0.02 | 8.127 ± 0.26 | 0.100 ± 0.003 | >1,000 |
Data sourced from Hui et al. (2022).[3]
Table 2: Comparative In Vitro Inhibitory Activity (IC50) of Selective and Pan-HDAC Inhibitors
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Reference |
| RGFP966 | 5600 | 9700 | 80 | [7] |
| BRD3308 | 1260 | 1340 | 54 | [8] |
| SAHA (Vorinostat) | 53.9 | 152 | 39.7 | [3] |
Note: IC50 values can vary between different assay conditions and labs.
From the data, it is evident that while D28 shows moderate potency for HDAC3, its analogs, particularly D29 and D30, exhibit significantly improved potency and maintain high selectivity against the tested class I and IIb HDACs.[3] When compared to established selective HDAC3 inhibitors like RGFP966 and BRD3308, the hydrazide-bearing analogs D29 and D30 demonstrate competitive potency.[7][8]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
HDAC Enzymatic Activity Assay (Fluorogenic)
This protocol is adapted from commercially available HDAC assay kits and is a common method for determining the in vitro potency of HDAC inhibitors.[9][10][11]
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a stop solution)
-
Test compounds (2-phenylquinoline-4-carboxylic acid derivatives and other inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted test compounds.
-
Add the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
Cellular Western Blot Analysis for Histone and Tubulin Acetylation
This protocol is used to assess the target engagement of HDAC inhibitors within a cellular context by measuring the acetylation status of their substrates.[12][13][14]
Materials:
-
Cancer cell line (e.g., K562, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total histone).
Visualizing the Landscape of HDAC3 Inhibition
To better understand the context of HDAC3 inhibition, the following diagrams illustrate a key signaling pathway involving HDAC3 and a general workflow for the discovery and evaluation of HDAC inhibitors.
Caption: HDAC3 in the NCoR/SMRT corepressor complex and its inhibition.
Caption: General workflow for HDAC inhibitor discovery and development.
Conclusion
The 2-phenylquinoline-4-carboxylic acid derivatives represent a novel and promising class of selective HDAC3 inhibitors.[3][6] The data presented in this guide demonstrates their potential, with analogs like D29 and D30 showing high potency and selectivity for HDAC3.[3] The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. The visualization of the HDAC3-NCoR/SMRT pathway highlights the mechanism of action, while the workflow diagram provides a roadmap for the broader context of HDAC inhibitor development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Insights into the function of HDAC3 and NCoR1/NCoR2 co-repressor complex in metabolic diseases [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. HDAC3 ensures stepwise epidermal stratification via NCoR/SMRT-reliant mechanisms independent of its histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. amsbio.com [amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(2-Methylphenyl)quinoline-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-(2-Methylphenyl)quinoline-4-carboxylic acid is crucial to ensure laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on information for similar quinoline compounds, the following PPE is recommended:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is advised.
-
Respiratory Protection: If there is a risk of generating dust, use an N95 or higher-rated particulate respirator. For handling solutions that may produce vapors, an air-purifying respirator with organic vapor cartridges may be necessary.
Always handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.
II. Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in the disposal process.
| Waste Type | Description | Recommended Container |
| Solid Waste | Unused or expired this compound, contaminated weigh boats, filter paper, and other solid materials. | Clearly labeled, sealed, and compatible hazardous waste container for solid chemical waste. |
| Contaminated Sharps | Needles, syringes, or broken glassware contaminated with the compound. | Puncture-resistant, clearly labeled sharps container. |
| Liquid Waste | Solutions containing this compound, as well as solvent rinses of contaminated glassware. | Clearly labeled, sealed, and compatible hazardous waste container for liquid chemical waste. Segregate based on solvent compatibility (e.g., halogenated vs. non-halogenated). |
| Contaminated PPE | Disposable gloves, aprons, and other single-use PPE that have come into contact with the compound. | Labeled hazardous waste bag or container designated for contaminated PPE. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the disposal of this compound.
Step 1: Waste Collection
-
Collect all waste materials at the point of generation.
-
Ensure that waste containers are properly labeled with the full chemical name ("this compound") and any associated hazards.
Step 2: Solid Waste Treatment (for small spills)
-
In the event of a small spill of solid material, carefully mix it with an inert absorbent material such as sand or vermiculite to prevent the generation of dust.[1]
-
Transfer the mixture to a suitable, labeled container for hazardous waste disposal.[1]
Step 3: Decontamination of Glassware and Surfaces
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Use an appropriate solvent to rinse the surfaces, and collect the rinse as hazardous liquid waste.
-
Follow the solvent rinse with a thorough washing with soap and water.
Step 4: Storage of Waste
-
Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Keep containers tightly closed to prevent the release of vapors.
Step 5: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Crucially, do not discharge this compound or its solutions into drains or rivers. [1] This compound's environmental impact is not fully known, and it may be toxic to aquatic life.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 2-(2-Methylphenyl)quinoline-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Methylphenyl)quinoline-4-carboxylic acid. The following procedures are based on best practices for handling similar quinoline and carboxylic acid derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Gloves should be inspected for degradation or punctures before use. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1] |
| Primary & Secondary | Body Protection | Laboratory Coat / Chemical-resistant Apron | Protects skin and personal clothing from contamination. An apron is recommended for handling larger quantities. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles during bulk transfers or when there is a high risk of splashing. |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator / Air-purifying respirator with organic vapor cartridges | An N95 respirator is for handling the solid, powdered form to prevent dust inhalation. An air-purifying respirator is for handling solutions or when vapors may be generated. |
Experimental Protocols: Operational and Disposal Plans
Operational Plan
Strict adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
1. Preparation:
-
Donning PPE: Before entering the designated handling area, all personnel must put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Work Area Setup: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Handling:
-
Weighing: When weighing the solid compound, do so in a fume hood or an enclosure to minimize the risk of inhaling dust particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.[2]
-
Experimental Procedures: Maintain a safe distance from ongoing reactions and use appropriate shielding. Direct contact with the substance should be avoided at all times.[2]
3. Cleanup:
-
Decontamination: All glassware and surfaces that have come into contact with the chemical should be decontaminated with a suitable solvent and then washed thoroughly.[2]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Single-use items must be disposed of in the hazardous waste container.[2]
Disposal Plan
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[2]
-
Container Management: Waste containers should be kept closed and stored in a designated, well-ventilated, and secure area.
-
Regulatory Compliance: Do not pour any waste containing this compound down the drain.[2] All chemical waste must be disposed of according to local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[2] For spills, the material can be mixed with sand or vermiculite before being placed in a suitable container for disposal by approved specialists.[4]
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
